Lys-Pro-AMC diTFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H30F6N4O8 |
|---|---|
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C21H28N4O4.2C2HF3O2/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;2*3-2(4,5)1(6)7/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);2*(H,6,7)/t16-,17-;;/m0../s1 |
Clé InChI |
UYHIEPMMURECAA-SZKOKKDDSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Substrate Specificity of Lys-Pro-AMC diTFA for Dipeptidyl Peptidases
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fluorogenic substrate Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) and its specificity toward various members of the dipeptidyl peptidase (DPP) family. Understanding this specificity is critical for designing accurate enzyme activity assays, screening for selective inhibitors, and elucidating the distinct biological roles of these important proteases.
Introduction to Dipeptidyl Peptidases and Fluorogenic Substrates
The dipeptidyl peptidase family, a subset of serine proteases, plays a crucial role in a multitude of physiological processes by cleaving N-terminal dipeptides from proteins and peptides. These enzymes typically recognize substrates with a proline or alanine (B10760859) residue at the penultimate (P1) position. Key members of this family include Dipeptidyl Peptidase IV (DPP4/CD26), Dipeptidyl Peptidase II (DPPII/DPP7), DPP8, DPP9, and Fibroblast Activation Protein (FAP). Given their involvement in processes like glucose metabolism, immune regulation, and cancer progression, DPPs are significant targets for therapeutic intervention.[1][2]
Fluorogenic substrates such as Lys-Pro-AMC are indispensable tools for studying DPP activity. These molecules consist of a dipeptide sequence (Lys-Pro) recognized by the enzyme, linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline and the AMC moiety, the highly fluorescent AMC is released. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for sensitive and continuous measurement.[3][4]
Substrate Specificity of Lys-Pro-AMC
The specificity of a DPP for a given substrate is primarily determined by the amino acid residues at the P2 (Lysine) and P1 (Proline) positions. While the P1 proline is a common feature recognized by many DPPs, the P2 residue is a key determinant of selectivity among family members. Lys-Pro-AMC is a valuable tool for distinguishing between DPPs that have a preference for basic residues at the P2 position.
Table 1: Quantitative and Qualitative Specificity of Lys-Pro-AMC for Dipeptidyl Peptidases
| Enzyme Family Member | P2 Position Preference | Cleavage of Lys-Pro-AMC | Kinetic Parameters / Notes |
| DPPII (DPP7) | High preference for basic (Lys, Arg) and hydrophobic residues.[5] | Efficient | Human DPPII shows high efficiency towards substrates with Lysine at P2. Lys-Pro-pNA is a highly sensitive substrate (kcat/Km = 4.1 x 10⁶ s⁻¹·M⁻¹), suggesting Lys-Pro-AMC is also an excellent substrate.[5] |
| DPP4 (CD26) | Prefers Pro or Ala, but can tolerate other residues like Gly, Ser, and Val at a slower rate.[6] | Moderate | Lys-Pro-AMC is a known substrate for DPP4.[7] For a similar substrate, Gly-Pro-MCA, one study on a peptidase from bovine serum reported a Kₘ of 38.4 µM, while the Kₘ for Lys-Pro-MCA was higher at 103 µM, indicating lower affinity.[8] |
| DPP8 / DPP9 | Similar profiles to each other, distinct from DPP4.[9] | Low / Negligible | While DPP8 and DPP9 can cleave the common Gly-Pro sequence, their primary specificity is not toward basic P2 residues.[9] Specific kinetic data for Lys-Pro-AMC is not readily available, but based on known specificities, it is expected to be a poor substrate. |
| FAP (Seprase) | As an exopeptidase, tolerates large hydrophobic and charged residues. As an endopeptidase, shows strict preference for Gly. | Low / Negligible | FAP's primary role and highest efficiency as an endopeptidase requires Glycine at P2. Its exopeptidase activity is less characterized with Lys-Pro-AMC, but it is not considered a preferred substrate. |
Note: Kinetic data for AMC substrates can differ slightly from pNA (p-nitroanilide) substrates due to the nature of the leaving group, but the relative preferences are generally consistent.[5]
Experimental Protocols
This section provides a detailed methodology for a standard dipeptidyl peptidase activity assay using Lys-Pro-AMC.
3.1 Materials and Reagents
-
Recombinant human DPP enzyme (e.g., DPPII, DPP4)
-
Lys-Pro-AMC diTFA substrate (e.g., from MedchemExpress)[10]
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA (Adjust pH as needed for specific enzymes, e.g., DPPII prefers a more acidic pH around 5.5)[2][5]
-
Inhibitor (optional, for control): e.g., Sitagliptin for DPP4
-
96-well solid white or black microplates
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~450-465 nm[11][12]
-
DMSO for substrate and inhibitor stock solutions
3.2 Reagent Preparation
-
Enzyme Stock: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 µg/mL. Aliquot and store at -80°C. On the day of the assay, thaw on ice and dilute to the desired working concentration (e.g., 10-50 ng/mL) in cold assay buffer.
-
Substrate Stock: Prepare a 10 mM stock solution of Lys-Pro-AMC in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the 10 mM stock solution in assay buffer to the final desired concentration. For kinetic studies, a range of concentrations bracketing the Kₘ value should be prepared. A common starting concentration is 50-100 µM.
3.3 Assay Procedure
-
Plate Setup: Add reagents to a 96-well plate in the following order:
-
Buffer/Inhibitor: 50 µL of assay buffer (for total activity) or inhibitor solution (for inhibition assays) to each well.
-
Enzyme: Add 25 µL of the diluted enzyme solution to all wells except for the "no enzyme" background controls. Add 25 µL of assay buffer to the background wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature and allow for any inhibitor binding.
-
Reaction Initiation: Add 25 µL of the Lys-Pro-AMC working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Reading: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes. Use an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[11][12]
3.4 Data Analysis
-
Background Subtraction: For each time point, subtract the average RFU from the "no enzyme" control wells from all other wells.
-
Calculate Reaction Rate: Plot the background-subtracted RFU versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Enzyme Kinetics (Michaelis-Menten): To determine Kₘ and Vₘₐₓ, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocity (V₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation.
-
Inhibitor Screening (IC₅₀): To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a fixed enzyme and substrate concentration while varying the inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Visualizations: Pathways and Workflows
Visual diagrams help clarify the enzymatic reaction, experimental design, and the biological context of DPP activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg [anaspec.com]
- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.cn [glpbio.cn]
- 8. researchgate.net [researchgate.net]
- 9. promega.es [promega.es]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
The Convergent Roles of DPP-IV in Metabolic Disease and the Utility of Lys-Pro-AMC diTFA in its Interrogation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dipeptidyl Peptidase-IV (DPP-IV), also known as the T-cell surface marker CD26, is a multifaceted serine protease deeply implicated in metabolic homeostasis.[1][2] Its primary metabolic role involves the rapid inactivation of incretin (B1656795) hormones, principally Glucagon-like peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are crucial for regulating postprandial glucose levels.[3][4][5] Dysregulation of DPP-IV activity and expression is a hallmark of several metabolic disorders, including Type 2 Diabetes Mellitus (T2DM), obesity, and insulin (B600854) resistance, making it a prime therapeutic target.[1][6] This guide provides a comprehensive overview of the role of DPP-IV in metabolic diseases, summarizes the quantitative impact of its inhibition, and details the application of the fluorogenic substrate Lys-Pro-AMC diTFA for the precise measurement of its enzymatic activity, a critical step in research and drug development.
The Central Role of DPP-IV in Metabolic Regulation
DPP-IV is a type II transmembrane glycoprotein (B1211001) that also exists in a soluble, enzymatically active form in circulation.[2][7] It functions as an exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptide substrates.[8][9]
Incretin Hormone Inactivation: The most well-characterized function of DPP-IV in metabolism is the degradation of incretins.[1][10]
-
GLP-1 and GIP: Secreted by enteroendocrine cells after a meal, these hormones augment glucose-stimulated insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[4][5][11]
-
DPP-IV Action: DPP-IV rapidly cleaves and inactivates GLP-1 and GIP, resulting in very short biological half-lives (e.g., under two minutes for GLP-1).[4][8] This enzymatic action curtails the beneficial "incretin effect," which is essential for maintaining glucose homeostasis.[5]
By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased two- to three-fold, enhancing glucose-dependent insulin secretion and improving glycemic control.[4]
DPP-IV Dysregulation in Metabolic Disorders
Elevated levels and activity of DPP-IV are strongly associated with a spectrum of metabolic diseases.
-
Type 2 Diabetes Mellitus (T2DM): In T2DM, a diminished incretin effect contributes to hyperglycemia. Elevated plasma DPP-IV activity is observed in T2DM patients, often independent of obesity, exacerbating glycemic deregulation.[10] DPP-IV inhibitors ("gliptins") are an established class of oral anti-diabetic drugs that improve glycemic control by prolonging the action of endogenous incretins.[1][12]
-
Obesity: DPP-IV is now recognized as an adipokine, secreted primarily by adipocytes, particularly from visceral adipose tissue (VAT).[1][13] DPP-IV expression and release from adipose tissue are positively correlated with BMI, adipocyte size, and visceral fat mass.[13][14] This establishes a direct link between excess adiposity and increased circulating DPP-IV.
-
Insulin Resistance: Elevated DPP-IV contributes to insulin resistance through multiple mechanisms. Soluble DPP-IV can directly impair insulin signaling in adipocytes, liver, and muscle cells.[1][14][15] In adipose tissue, DPP-IV promotes a pro-inflammatory environment by influencing macrophage polarization towards the M1 phenotype, further driving insulin resistance.[16] While some studies suggest DPP-IV inhibitors may improve insulin resistance, their primary mechanism is considered to be the enhancement of insulin secretion rather than a direct, significant reduction in insulin resistance.[17][18]
-
Cardiovascular Complications: DPP-IV is expressed on endothelial cells and is implicated in cardiovascular disease, a major comorbidity of metabolic disorders.[8][19] It can inactivate various cardiovascular-protective peptides and is involved in processes like inflammation, oxidative stress, and endothelial dysfunction.[20][21] Preclinical studies suggest DPP-IV inhibitors may offer cardiovascular protection beyond their glycemic effects.[21][22]
Quantitative Impact of DPP-IV Inhibition on Metabolic Parameters
Clinical studies have quantified the effects of DPP-IV inhibitors on key metabolic and cardiovascular markers in patients with T2DM. The data below is a synthesis from multiple studies.
| Parameter | Treatment Group | Duration | Mean Change | Statistical Significance | Reference |
| Glycemic Control | |||||
| HbA1c | Sitagliptin + Metformin | 6 months | -1.49% | p=0.000 | [23] |
| Vildagliptin / Sitagliptin | 12-24 weeks | -0.6% to -1.5% | Significant vs. Placebo | [24] | |
| Fasting Blood Glucose | Sitagliptin + Metformin | 6 months | -3.75 mmol/L | p=0.000 | [23] |
| Postprandial Blood Glucose | Sitagliptin + Metformin | 6 months | -5.79 mmol/L | p=0.000 | [23] |
| Body Weight | |||||
| Body Weight | Sitagliptin + Metformin | 6 months | -12.5% | p=0.000 | [23] |
| Sitagliptin, Vildagliptin, Saxagliptin | 24-52 weeks | Generally weight-neutral (-1.8kg to +1.8kg) | Variable | [1][25] | |
| Lipid Profile | |||||
| Total Cholesterol | Sitagliptin + Metformin | 6 months | Decrease | p=0.004 | [23] |
| Triglycerides | Sitagliptin + Metformin | 6 months | Decrease | p=0.001 | [23] |
| LDL Cholesterol | Sitagliptin + Metformin | 6 months | Decrease | p=0.002 | [23] |
| HDL Cholesterol | Sitagliptin + Metformin | 6 months | Increase | p=0.002 | [23] |
| Blood Pressure | |||||
| Systolic Blood Pressure | Sitagliptin + Metformin | 6 months | Decrease | p=0.001 | [23] |
| 24-h Ambulatory BP | Sitagliptin | 5 days | -2 to -3 mmHg (Systolic) | Statistically Significant | [25] |
Quantifying DPP-IV Activity with this compound
Accurate measurement of DPP-IV enzymatic activity is fundamental for studying its role in disease and for screening potential inhibitors. Fluorogenic assays provide a sensitive and high-throughput method for this purpose.
Principle: The assay utilizes a synthetic substrate consisting of a dipeptide (e.g., Lysine-Proline or Glycine-Proline) linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in its peptide-conjugated form.[26][27] DPP-IV specifically recognizes and cleaves the dipeptide bond, releasing free AMC.[9][27] The liberated AMC fluoresces intensely when excited by light at ~350-360 nm, with an emission peak at ~450-465 nm.[26][28][29] The rate of increase in fluorescence is directly proportional to the DPP-IV activity in the sample.[26]
This compound: this compound is a specific fluorogenic substrate designed for this assay. The Lys-Pro sequence is recognized by DPP-IV, ensuring targeted enzymatic cleavage and reliable measurement of its activity.[30]
Detailed Experimental Protocol: DPP-IV Inhibitor Screening Assay
This protocol outlines a standard fluorescence-based method for screening DPP-IV inhibitors using a fluorogenic substrate like Lys-Pro-AMC or Gly-Pro-AMC.
1. Materials and Reagents:
-
Recombinant Human DPP-IV Enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[27]
-
Test Compounds (Potential Inhibitors)
-
Positive Control Inhibitor (e.g., Sitagliptin)[31]
-
Vehicle Control (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control (37°C) and filters for Ex/Em = 360/460 nm.[28]
2. Reagent Preparation:
-
Assay Buffer: Prepare the final 1X working concentration from a 10X stock. Equilibrate to room temperature.[27]
-
DPP-IV Enzyme: Thaw the enzyme on ice. Dilute to the desired final concentration in ice-cold 1X Assay Buffer immediately before use. Keep on ice.[27]
-
Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute this stock to the final working concentration (e.g., 50 µM) in 1X Assay Buffer.[32]
-
Compound Plates: Prepare serial dilutions of test compounds, positive control, and vehicle control in 1X Assay Buffer or DMSO.
3. Assay Procedure (96-well plate format):
-
Plate Setup: Add reagents to wells in the following order:
-
100% Activity Wells (n=3): 30 µL Assay Buffer + 10 µL Vehicle Control.
-
Inhibitor Wells (n=3 per concentration): 30 µL Assay Buffer + 10 µL Test Compound dilution.
-
Positive Control Wells (n=3): 30 µL Assay Buffer + 10 µL Sitagliptin dilution.
-
Background/Blank Wells (n=3): 40 µL Assay Buffer (No enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted DPP-IV enzyme solution to all wells except the Background wells.
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.[26]
-
Initiate Reaction: Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 50 µL.
-
Kinetic Measurement: Immediately place the plate into the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes.
4. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the RFU vs. time plot (ΔRFU/min).
-
Correct for Background: Subtract the average rate from the Background wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion and Future Perspectives
DPP-IV stands at a critical intersection of metabolism and inflammation, playing a significant role in the pathophysiology of T2DM, obesity, and related cardiovascular complications. Its function as both a protease inactivating key metabolic hormones and as an adipokine driving inflammation underscores its importance as a therapeutic target. The development of potent and specific DPP-IV inhibitors has provided a valuable tool for managing T2DM, and ongoing research continues to explore their pleiotropic benefits.
The precise and reliable quantification of DPP-IV activity is paramount to advancing this field. Fluorogenic substrates like this compound offer the sensitivity and high-throughput capability required for fundamental research into DPP-IV biology and for the discovery and characterization of novel inhibitory compounds. Future work will likely focus on elucidating the non-enzymatic functions of DPP-IV and developing tissue-specific inhibitors to maximize therapeutic benefit while minimizing potential off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 5. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Soluble DPP-4 for Insulin Resistance: Origin Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPP4 IN CARDIOMETABOLIC DISEASE: RECENT INSIGHTS FROM THE LABORATORY AND CLINICAL TRIALS OF DPP4 INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.es [promega.es]
- 10. Frontiers | Increased Plasma Dipeptidyl Peptidase-4 (DPP4) Activity Is an Obesity-Independent Parameter for Glycemic Deregulation in Type 2 Diabetes Patients [frontiersin.org]
- 11. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Dipeptidyl Peptidase 4 Is a Novel Adipokine Potentially Linking Obesity to the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. droracle.ai [droracle.ai]
- 18. Dipeptidyl peptidase 4 inhibitor improves insulin resistance in Japanese patients with type 2 diabetes: a single-arm study, a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of dipeptidyl-peptidase 4 inhibitors on cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. The effects of dipeptidyl peptidase-4 inhibitors in treatment of obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes [e-dmj.org]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. content.abcam.com [content.abcam.com]
- 28. abcam.cn [abcam.cn]
- 29. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg [anaspec.com]
- 30. medchemexpress.com [medchemexpress.com]
- 31. researchgate.net [researchgate.net]
- 32. Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat’s Milk Based on Peptidomics and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Lys-Pro-AMC diTFA for Studying Enzyme Activity in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme activity is a cornerstone of immunological research and drug development. Proteases, in particular, play critical roles in various physiological and pathological processes, including immune cell activation, signaling, and inflammation. The fluorogenic substrate Lys-Pro-AMC diTFA serves as a valuable tool for the sensitive and specific measurement of certain peptidase activities, offering insights into their function and regulation within the immune system. This technical guide provides an in-depth overview of this compound, its primary enzymatic target, and its application in immunological studies. We present detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate its effective use in the laboratory.
Core Topic: this compound and its Target Enzyme
This compound is a fluorogenic substrate primarily utilized to assay the enzymatic activity of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. This enzyme is a 110 kDa transmembrane glycoprotein (B1211001) expressed on the surface of various cell types, including T-lymphocytes, and it plays a crucial role in T-cell activation and immune regulation.[1] DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2]
The fluorogenic nature of Lys-Pro-AMC stems from the conjugation of the dipeptide Lys-Pro to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by DPP-IV, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, which can be measured using a fluorometer, is directly proportional to the DPP-IV activity in the sample.
Role of DPP-IV/CD26 in T-Cell Activation
DPP-IV/CD26 is a key co-stimulatory molecule in T-cell activation.[2][3] While the initial activation signal is delivered through the T-cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC), a second, co-stimulatory signal is required for full T-cell activation, proliferation, and effector function. CD26 provides such a signal.
Upon engagement with its ligands, such as caveolin-1 (B1176169) on APCs, CD26 co-localizes with the TCR complex and other signaling molecules in lipid rafts.[4] This interaction initiates a downstream signaling cascade that complements the TCR signal, leading to enhanced T-cell proliferation and cytokine production.[1] The enzymatic activity of DPP-IV is implicated in modulating the function of various chemokines and cytokines, further influencing the immune response.
Below is a diagram illustrating the signaling pathway of T-cell activation involving CD26/DPP-IV.
Quantitative Data
Table 1: Michaelis-Menten Constants for Gly-Pro-AMC with DPP-IV
| Substrate | Enzyme Source | Km (µM) | Vmax | Assay Conditions | Reference |
| Gly-Pro-AMC | Recombinant Human DPP-IV | 38.4 | Not specified | pH 7.4-8.0 | [5] |
| Gly-Pro-AMC | Caco-2 cells | 50 | Not specified | Not specified | [6] |
Table 2: IC50 Values of DPP-IV Inhibitors Determined Using Gly-Pro-AMC
| Inhibitor | Enzyme Source | IC50 | Reference |
| Sitagliptin | Recombinant Human DPP-IV | ~18 nM | [7] |
| Vildagliptin | Recombinant Human DPP-IV | ~4.5 nM | [7] |
| Linagliptin | Recombinant Human DPP-IV | ~1 nM | [7] |
| Diprotin A | Not specified | Not specified | [7] |
| LAF237 | Human Recombinant DPP-IV | 1.3 nM | [8] |
| MK431 | Human Recombinant DPP-IV | 16.5 nM | [8] |
Experimental Protocols
Preparation of Reagents
-
DPP-IV Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA. Store at 4°C.
-
This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C in light-protected aliquots.
-
Substrate Working Solution (200 µM): Dilute the 10 mM stock solution in DPP-IV Assay Buffer. Prepare fresh before use.
-
Recombinant Human DPP-IV/CD26: Reconstitute in DPP-IV Assay Buffer to a desired stock concentration. Store at -80°C in aliquots.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C.
-
AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC stock solution in DPP-IV Assay Buffer to generate a standard curve (e.g., 0-100 µM).
Sample Preparation
-
Cell Lysates: Wash cells (e.g., activated T-cells) with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cellular proteins. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Serum/Plasma Samples: Collect blood and process to obtain serum or plasma. Samples may need to be diluted in DPP-IV Assay Buffer prior to the assay.
DPP-IV/CD26 Activity Assay Protocol
The following diagram outlines the general workflow for a DPP-IV/CD26 activity assay.
Detailed Steps:
-
Prepare the 96-well Plate:
-
Add 50 µL of DPP-IV Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
Add 10 µL of your sample (cell lysate or diluted serum/plasma) to the appropriate wells.
-
For a positive control, add a known amount of recombinant DPP-IV.
-
For a negative control (blank), add 10 µL of DPP-IV Assay Buffer instead of a sample.
-
To generate a standard curve, add 10 µL of each AMC standard dilution to separate wells.
-
-
Initiate the Reaction:
-
Add 40 µL of the 200 µM this compound substrate working solution to all wells, bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the enzyme activity in your samples. For kinetic assays, fluorescence can be read at multiple time points.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
-
Calculate Enzyme Activity:
-
Subtract the fluorescence reading of the blank from all sample readings to correct for background fluorescence.
-
Use the standard curve equation to convert the corrected fluorescence values of your samples into the concentration of AMC produced.
-
Enzyme activity can be expressed as the amount of AMC produced per unit of time per amount of protein (e.g., pmol/min/µg protein).
-
Conclusion
This compound is a powerful tool for the investigation of DPP-IV/CD26 activity in the context of immunology. Its use in conjunction with the protocols and understanding of the signaling pathways outlined in this guide will enable researchers to accurately quantify enzyme activity, screen for potential inhibitors, and further elucidate the role of this important enzyme in immune cell function and disease. The provided information serves as a comprehensive resource for the effective implementation of this compound in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-cell activation via CD26 and caveolin-1 in rheumatoid synovium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.es [promega.es]
Investigating Cancer Cell Proliferation with Lys-Pro-AMC diTFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate landscape of cancer cell proliferation involves a symphony of molecular interactions, with cell surface peptidases emerging as critical conductors. Among these, Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, has garnered significant attention for its multifaceted and often paradoxical role in tumor biology. This technical guide provides an in-depth exploration of Lys-Pro-AMC diTFA, a fluorogenic substrate, as a tool to investigate the enzymatic activity of CD26/DPP-IV and its implications for cancer cell proliferation. This document offers detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways to empower researchers in their quest to unravel the complexities of cancer progression and develop novel therapeutic strategies.
Introduction: The Enigmatic Role of CD26/DPP-IV in Cancer
CD26/DPP-IV is a 110-kDa transmembrane glycoprotein (B1211001) with serine exopeptidase activity, cleaving N-terminal dipeptides from polypeptides with proline or alanine (B10760859) at the penultimate position.[1][2] Its expression and activity are observed in a wide array of cell types and tissues, including epithelial cells and lymphocytes.[2] The role of CD26/DPP-IV in cancer is complex, exhibiting both tumor-suppressive and tumor-promoting functions depending on the specific cancer type and the tumor microenvironment.[1][2] This dual functionality underscores the importance of precise methodologies to dissect its enzymatic activity and downstream effects.
Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC) diTFA is a fluorogenic substrate specifically designed for the sensitive detection of DPP-IV activity. The cleavage of the amide bond between the dipeptide and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group by DPP-IV results in a quantifiable increase in fluorescence, providing a direct measure of the enzyme's catalytic activity.
Quantitative Data Summary
The expression and enzymatic activity of CD26/DPP-IV have been quantitatively assessed in various cancer types, often correlating with clinical outcomes. The following tables summarize key findings from the literature.
Table 1: CD26/DPP-IV Expression and Activity in Various Cancers
| Cancer Type | CD26/DPP-IV Expression/Activity | Correlation with Prognosis | Reference(s) |
| Prostate Cancer | Increased activity in cancer tissues compared to benign prostatic hyperplasia (BPH). | Associated with cancer development. | [3] |
| Colorectal Cancer | Decreased soluble CD26 (sCD26) and DPP-IV activity in early stages. | Potential biomarker for early detection. | [4] |
| Cervical Cancer | Reduced DPP-IV activity in cancer cell lines compared to non-tumorigenic cells. | Loss of activity may correlate with tumor development. | [5] |
| Various Cancers | Variable expression and activity. | Can act as both a tumor suppressor and activator. | [1][2] |
Table 2: Impact of CD26/DPP-IV Substrate Cleavage on Cancer Progression
| Substrate | Effect of CD26/DPP-IV Cleavage | Impact on Cancer Progression | Reference(s) |
| CXCL12 (SDF-1) | Truncation and inactivation. | Inhibition of cleavage can promote metastasis and chemoresistance. | [1] |
| Chemokines (e.g., CXCL9, CXCL10, CXCL11) | Truncation leading to altered activity (e.g., conversion to antagonists). | Can influence immune cell trafficking and anti-tumor response. | [6] |
Experimental Protocols
Measurement of CD26/DPP-IV Enzymatic Activity in Cancer Cell Lines using this compound
This protocol outlines a method to quantify the enzymatic activity of both membrane-bound and soluble CD26/DPP-IV in cultured cancer cells.
Materials:
-
Cancer cell lines of interest
-
Non-tumorigenic control cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (fluorogenic substrate)
-
DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DPP-IV Inhibitor (e.g., Sitagliptin) for specificity control
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
-
Cell lysis buffer (for membrane-bound activity)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture:
-
Culture cancer and control cell lines in their respective complete media to ~80-90% confluency.
-
-
Sample Preparation:
-
Soluble CD26/DPP-IV Activity (from conditioned media):
-
Aspirate the culture medium and wash the cells twice with serum-free medium.
-
Incubate the cells with a defined volume of serum-free medium for a specific time (e.g., 24 hours).
-
Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.
-
The supernatant contains the soluble form of CD26/DPP-IV.
-
-
Membrane-Bound CD26/DPP-IV Activity (from cell lysate):
-
Wash the cell monolayer twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the cell lysate with membrane-bound and cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
-
Enzymatic Assay:
-
In a 96-well black microplate, add a specific volume of conditioned medium or a defined amount of cell lysate protein (e.g., 20-50 µg) to each well.
-
For specificity control, pre-incubate a set of samples with a DPP-IV inhibitor (e.g., Sitagliptin) for 15-20 minutes at 37°C.
-
Prepare a working solution of this compound in DPP-IV Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the inhibitor-treated samples from the corresponding untreated samples to determine the specific CD26/DPP-IV activity.
-
Normalize the activity to the cell number or protein concentration.
-
Cancer Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of modulating CD26/DPP-IV activity on the migratory capacity of cancer cells.[5]
Materials:
-
Cancer cell lines
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
DPP-IV inhibitor (e.g., Sitagliptin) or recombinant soluble CD26/DPP-IV
-
Microscope with a camera
Procedure:
-
Seed cancer cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing either a DPP-IV inhibitor, recombinant soluble CD26/DPP-IV, or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Signaling Pathways and Visualizations
CD26/DPP-IV exerts its influence on cancer cell proliferation and migration through various signaling pathways. One of the most well-characterized is the regulation of the CXCL12/CXCR4 axis.
The CXCL12/CXCR4 Signaling Pathway
The chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1) and its receptor CXCR4 play a pivotal role in cancer progression, including proliferation, survival, angiogenesis, and metastasis.[7][8][9] CD26/DPP-IV can cleave and inactivate CXCL12, thereby modulating the downstream signaling cascade.
Caption: CD26/DPP-IV modulates the CXCL12/CXCR4 signaling axis.
Experimental Workflow for Investigating CD26/DPP-IV Activity
The following diagram illustrates a typical workflow for studying the role of CD26/DPP-IV in cancer cell proliferation using this compound.
Caption: Workflow for studying CD26 activity and cell proliferation.
Conclusion
The use of the fluorogenic substrate this compound provides a robust and sensitive method for quantifying the enzymatic activity of CD26/DPP-IV in the context of cancer research. As this guide has detailed, the role of CD26/DPP-IV is highly context-dependent, and its impact on cancer cell proliferation is intricately linked to its interaction with various substrates and signaling pathways. By employing the outlined experimental protocols and considering the complex signaling networks, researchers can gain deeper insights into the mechanisms driving cancer progression. This knowledge is paramount for the identification of novel therapeutic targets and the development of more effective anti-cancer strategies. Further investigation into the specific substrates of CD26/DPP-IV in different tumor microenvironments will be crucial for fully elucidating its role in cancer and for the successful clinical translation of CD26/DPP-IV-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. CD26 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidylpeptidase IV activities are elevated in prostate cancers and adjacent benign hyperplastic glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Differential Expression and Enzymatic Activity of DPPIV/CD26 Affects Migration Ability of Cervical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
The Core Principle of Lys-Pro-AMC diTFA in Fluorogenic Enzyme Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Lys-Pro-AMC diTFA, a fluorogenic substrate crucial for the sensitive detection of specific enzymatic activities. This document details the underlying mechanism of action, highlights its primary enzymatic targets, presents relevant signaling pathways, and offers detailed experimental protocols for its use in research and drug development.
Introduction: The Power of Fluorogenic Substrates
Fluorogenic enzyme assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and a continuous readout of enzyme activity. These assays employ substrates that are initially non-fluorescent or have very low fluorescence. Upon enzymatic cleavage, a highly fluorescent molecule is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.
This compound (L-Lysyl-L-proline 7-amido-4-methylcoumarin di-trifluoroacetate) is a synthetic dipeptide substrate linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). The diTFA salt form enhances the solubility and stability of the compound. This substrate is particularly valuable for studying enzymes that exhibit specificity for cleaving dipeptides with a proline residue at the penultimate position (P1' position).
Mechanism of Action: Unmasking Fluorescence
The fundamental principle of the Lys-Pro-AMC assay lies in the enzymatic hydrolysis of the amide bond linking the dipeptide (Lys-Pro) to the AMC fluorophore. In its intact form, the Lys-Pro-AMC molecule is essentially non-fluorescent as the electron-withdrawing effect of the peptide quenches the fluorescence of the AMC group.
When an enzyme with the appropriate specificity, such as Dipeptidyl Peptidase IV (DPP4), is present, it recognizes and cleaves the peptide bond between the proline residue and the AMC moiety. This cleavage event liberates the free AMC molecule. Free AMC is highly fluorescent, with an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm. The rate of increase in fluorescence intensity is a direct measure of the enzyme's catalytic activity.
Primary Enzymatic Target: Dipeptidyl Peptidase IV (DPP4)
The primary and most extensively studied enzyme that utilizes Lys-Pro-AMC as a substrate is Dipeptidyl Peptidase IV (DPP4), also known as CD26. DPP4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.
DPP4 plays a critical role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction. Its involvement in the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) has made it a significant therapeutic target for type 2 diabetes.
Substrate Specificity
While DPP4 is the main target for Lys-Pro-AMC, other members of the dipeptidyl peptidase family, such as DPP8 and DPP9, also exhibit the ability to cleave substrates with a penultimate proline residue.[1][2] However, the catalytic efficiencies may vary. Fibroblast Activation Protein (FAP) is another related enzyme with a preference for cleaving after proline residues.[3] Therefore, when using Lys-Pro-AMC in complex biological samples, it is important to consider the potential contribution of these other proteases to the overall measured activity. The use of specific inhibitors can help to dissect the activity of individual DPPs.
Signaling Pathways Involving DPP4
DPP4 is a transmembrane glycoprotein (B1211001) that can also exist in a soluble form in circulation. Its enzymatic activity and its protein-protein interactions modulate several signaling pathways, with significant implications in both normal physiology and disease, including cancer.
DPP4 in TGF-β/Activin/Nodal Signaling
DPP4 has been shown to act as a potentiator of the Transforming Growth Factor-β (TGF-β), activin, and nodal signaling pathways. By enhancing the phosphorylation of Smad2, a key downstream effector in this pathway, DPP4 can influence crucial cellular processes such as cell differentiation, proliferation, and axis formation during embryonic development.
DPP4 in Cancer Progression and Metastasis
The role of DPP4 in cancer is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and pro-tumorigenic functions.[4][5] DPP4's influence on cancer progression is often linked to its modulation of chemokine activity and its interaction with the extracellular matrix. One key substrate of DPP4 is the chemokine CXCL12 (also known as SDF-1), which plays a crucial role in cell migration, invasion, and metastasis through its receptor CXCR4.
By cleaving and inactivating CXCL12, DPP4 can inhibit the migration and metastasis of cancer cells. Conversely, inhibition of DPP4 can lead to increased levels of active CXCL12, potentially promoting metastasis.[6][7] This signaling axis has been implicated in several cancers, including breast, prostate, and colorectal cancer.[4][5][6]
Quantitative Data
Table 1: Hydrolysis Rates of Gly-Pro-AMC by DPP4
| Enzyme Source | Hydrolysis Rate | Reference |
| Recombinant Human DPP4 | 24.3 µmol/min/mg | [4] |
| RPTEC/TERT1 Cell Lysate | 20.2 nmol/min/mg | [4] |
| HUVEC Lysate | 0.58 nmol/min/mg | [4] |
Table 2: Kinetic Parameters of DPP Family Enzymes with Dipeptide-pNA Substrates
The following data for para-nitroanilide (pNA) substrates, which also involve the cleavage of a dipeptide, further illustrate the substrate specificity of the DPP family.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| DPP4 | Gly-Pro-pNA | 160 | 66 | 4.1 x 10⁵ | [2] |
| DPP4 | Ala-Pro-pNA | 50 | 79 | 1.6 x 10⁶ | [2] |
| DPP4 | Arg-Pro-pNA | 20 | 25 | 1.3 x 10⁶ | [2] |
| DPP8 | Gly-Pro-pNA | 150 | 27 | 1.8 x 10⁵ | [2] |
| DPP8 | Ala-Pro-pNA | 40 | 33 | 8.3 x 10⁵ | [2] |
| DPP8 | Arg-Pro-pNA | 20 | 6 | 3.0 x 10⁵ | [2] |
| DPP9 | Gly-Pro-pNA | 150 | 26 | 1.7 x 10⁵ | [2] |
| DPP9 | Ala-Pro-pNA | 40 | 36 | 9.0 x 10⁵ | [2] |
| DPP9 | Arg-Pro-pNA | 20 | 5 | 2.5 x 10⁵ | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for performing a fluorogenic enzyme assay using a dipeptide-AMC substrate, which can be adapted for this compound.
General Assay Workflow
Detailed Methodology for a 96-Well Plate Assay
This protocol is adapted from established methods for similar fluorogenic DPP4 assays.[8][9][10]
Materials:
-
Enzyme: Purified recombinant DPP4 or biological sample (e.g., cell lysate, plasma).
-
Substrate: this compound.
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA.[11]
-
Inhibitor (Optional): A specific DPP4 inhibitor (e.g., sitagliptin) for control experiments.
-
96-well black, clear-bottom microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.
-
Standard: Free 7-Amino-4-methylcoumarin (AMC) for generating a standard curve.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired reaction temperature (typically 37°C).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions) and then dilute to the final working concentration in the assay buffer. A typical final substrate concentration is in the range of 10-100 µM.
-
Dilute the enzyme source (recombinant enzyme or biological sample) in cold assay buffer to the desired concentration. Keep the enzyme on ice.
-
If using an inhibitor, prepare serial dilutions in the assay buffer.
-
Prepare a stock solution of free AMC in a suitable solvent and create a standard curve by serially diluting it in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add the diluted enzyme to the wells.
-
Inhibitor Wells (Optional): Add the inhibitor followed by the diluted enzyme. It is recommended to pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature before adding the substrate.
-
Blank/Substrate Control Wells: Add assay buffer only (no enzyme) to measure background fluorescence of the substrate.
-
Standard Curve Wells: Add the serial dilutions of free AMC.
-
Adjust the volume in all wells to a pre-final volume (e.g., 50 µL) with the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution (e.g., 50 µL) to all wells (except the standard curve wells), bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the reaction temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals.
-
-
Data Analysis:
-
Subtract the fluorescence signal of the blank wells from all other readings.
-
Plot the fluorescence units (RFU) versus time (minutes) for each well.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (e.g., pmol/min).
-
For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.
-
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the assay, the following validation parameters should be assessed:[8][12]
-
Linearity: The assay should demonstrate a linear relationship between the rate of fluorescence increase and the enzyme concentration, as well as over a defined time course.
-
Sensitivity (Limit of Detection and Limit of Quantification): Determine the lowest concentration of enzyme activity that can be reliably detected and quantified.
-
Precision (Intra- and Inter-assay variability): Assess the reproducibility of the assay by running replicates within the same experiment and on different days.
-
Accuracy: Evaluate the agreement between the measured values and the true values, which can be assessed by spike-and-recovery experiments in complex biological matrices.
Applications in Research and Drug Development
The this compound fluorogenic assay is a versatile tool with numerous applications:
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Km and Vmax for DPP4 and other related enzymes.
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify potential inhibitors of DPP4.
-
Drug Discovery and Development: Characterizing the potency and mechanism of action of novel DPP4 inhibitors for the treatment of type 2 diabetes and other conditions.
-
Basic Research: Investigating the role of DPP4 and related enzymes in various physiological and pathological processes, including immunology and cancer biology.
-
Diagnostics: Measuring DPP4 activity in biological samples as a potential biomarker for certain diseases.
Conclusion
This compound is a powerful and sensitive fluorogenic substrate for the continuous measurement of the activity of dipeptidyl peptidase IV and related enzymes. Its principle of action, based on the enzymatic release of the highly fluorescent AMC molecule, provides a robust and reliable method for a wide range of applications in basic research and drug development. A thorough understanding of its enzymatic targets, the signaling pathways they modulate, and the proper execution of the assay protocol are essential for obtaining accurate and meaningful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in the laboratory.
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding Dipeptidyl Peptidase II Activity Using Lys-Pro-AMC diTFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dipeptidyl Peptidase II (DPP-II), a serine protease with emerging significance in cellular homeostasis, immune response, and cancer biology. This document details the use of the fluorogenic substrate Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC) diTFA for the accurate measurement of DPP-II activity, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in a critical signaling pathway.
Introduction to Dipeptidyl Peptidase II (DPP-II)
Dipeptidyl Peptidase II (EC 3.4.14.2), also known as Dipeptidyl Peptidase 7 (DPP7) or Quiescent Cell Proline Dipeptidase (QPP), is an intracellular protease that plays a crucial role in protein degradation and signaling.[1][2] As a member of the S28 family of serine proteases, DPP-II specifically cleaves N-terminal dipeptides from polypeptide chains, showing a strong preference for proline or alanine (B10760859) at the penultimate (P1) position.[1][3] The enzyme is ubiquitously expressed in human tissues and is localized within lysosomes, cytosol, and the Golgi apparatus.[2][4]
DPP-II exhibits optimal enzymatic activity in an acidic environment, with a pH optimum of approximately 5.5.[1][3] Its physiological functions are diverse and include involvement in apoptosis, immune regulation, and cellular metabolism.[5][6][7] Notably, aberrant DPP-II expression and activity have been implicated in the pathophysiology of various diseases, including chronic lymphocytic leukemia and colorectal cancer, making it a potential therapeutic target.[5][6]
The fluorogenic substrate Lys-Pro-AMC is a sensitive and specific tool for the quantification of DPP-II activity. The enzymatic cleavage of the bond between the proline and AMC moieties results in the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for real-time kinetic measurements.
Quantitative Data on DPP-II Activity
Accurate quantification of DPP-II activity is essential for understanding its biological function and for the development of specific inhibitors. The following table summarizes key kinetic parameters for human DPP-II with a structurally similar chromogenic substrate, Lys-Pro-pNA, which provides a valuable reference for assays using Lys-Pro-AMC.
| Substrate | Enzyme | pH | kcat/Km (s⁻¹·M⁻¹) | Reference |
| Lys-Pro-pNA | Human DPP-II | 5.5 | 4.1 x 10⁶ | [1] |
| Ala-Pro-pNA | Human DPP-II | 5.5 | 2.6 x 10⁶ | [1] |
| Lys-Ala-pNA | Human DPP-II | 5.5 | 0.4 x 10⁶ | [1] |
Experimental Protocols
Preparation of Reagents
-
DPP-II Assay Buffer: 50 mM Cacodylic acid, pH 5.5.
-
Lys-Pro-AMC diTFA Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
DPP-II Enzyme Stock Solution: Reconstitute purified human DPP-II in a buffer that ensures stability, such as 50 mM sodium acetate, pH 5.5, containing 1 mg/mL BSA or 0.1% Tween 20.[1] Store aliquots at -80°C.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C, protected from light.
Note on diTFA Salt: Lys-Pro-AMC is often supplied as a trifluoroacetic acid (TFA) salt, a remnant of the peptide synthesis and purification process.[7][8] Residual TFA can interfere with biological assays by altering pH and peptide conformation.[9][10] For sensitive cell-based assays, it is advisable to exchange the TFA counterion for a more biologically compatible one, such as chloride, through repeated lyophilization with a dilute HCl solution.[11] For in vitro enzyme kinetic studies, the effect of the TFA salt should be considered and controlled for, for instance, by ensuring the final assay buffer has the correct pH.
DPP-II Activity Assay in a 96-Well Plate Format
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in DPP-II Assay Buffer to generate concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.
-
Include a blank control containing 100 µL of DPP-II Assay Buffer.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain a standard curve.
-
-
Enzymatic Reaction:
-
Dilute the DPP-II enzyme stock solution to the desired working concentration in pre-warmed DPP-II Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.
-
Include a "no enzyme" control with 50 µL of DPP-II Assay Buffer.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in DPP-II Assay Buffer. The final substrate concentration in the well should be optimized, typically around the Km value for kinetic studies or at a saturating concentration for inhibitor screening.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the slope of the AMC standard curve.
-
The specific activity of the enzyme can then be calculated and expressed as µmol of AMC released per minute per mg of enzyme.
-
Preparation of Cell Lysates and Tissue Homogenates
-
Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., DPP-II Assay Buffer containing a protease inhibitor cocktail).
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) for the DPP-II activity assay.
-
-
Tissue Homogenates:
-
Excise and wash the tissue with ice-cold PBS.
-
Mince the tissue and homogenize in ice-cold lysis buffer using a tissue homogenizer.
-
Centrifuge the homogenate to remove insoluble material.
-
Collect the supernatant for the assay.
-
Visualization of DPP-II in a Signaling Pathway
Recent studies have implicated DPP-II (DPP7) in the progression of colorectal cancer through the activation of the Wnt/β-catenin signaling pathway.[2][5] Overexpression of DPP7 has been shown to increase the protein levels of WNT3A and β-catenin, promoting cancer cell proliferation, migration, and invasion.[2][5]
In this proposed pathway, elevated levels of DPP7 lead to an increase in Wnt3a. Wnt3a then binds to its receptor complex, Frizzled and LRP5/6, leading to the activation of Dishevelled. Activated Dishevelled inhibits the β-catenin destruction complex (composed of GSK-3β, APC, and Axin), preventing the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation, migration, and invasion.[2][5]
Conclusion
This technical guide provides a foundational understanding of Dipeptidyl Peptidase II and a practical framework for measuring its activity using the fluorogenic substrate this compound. The detailed protocols and insights into its role in signaling pathways are intended to support researchers in their investigation of this important enzyme and its potential as a therapeutic target in various diseases. As research in this field continues to evolve, the methodologies and conceptual frameworks presented here will serve as a valuable resource for the scientific community.
References
- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamarixetin Suppresses Colorectal Cancer Progression by Targeting DPP7‐Mediated WNT3A/β‐Catenin Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on dipeptidylpeptidase II (DPP II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omizzur.com [omizzur.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
A Technical Guide to the Use of Lys-Pro-AMC diTFA for Monitoring Dipeptidyl Peptidase IV (DPP4) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorogenic substrate, Lys-Pro-AMC diTFA, with a focus on its application in the detection and characterization of Dipeptidyl Peptidase IV (DPP4) activity. This document outlines the spectral properties of the liberated 7-Amino-4-methylcoumarin (AMC) fluorophore, detailed experimental protocols for DPP4 activity assays, and a summary of the key signaling pathways involving DPP4.
Introduction to this compound and DPP4
This compound is a fluorogenic substrate designed for the sensitive detection of dipeptidyl peptidase activity. Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in various physiological processes. It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.
One of the primary functions of DPP4 is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By cleaving these hormones, DPP4 regulates glucose homeostasis, making it a significant therapeutic target for type 2 diabetes. The enzymatic activity of DPP4 on Lys-Pro-AMC releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), allowing for a direct and quantifiable measure of enzyme activity.
Spectral Properties of AMC
The enzymatic cleavage of the Lys-Pro-AMC substrate by DPP4 liberates the fluorophore 7-Amino-4-methylcoumarin (AMC). The fluorescence of free AMC can be monitored to determine the rate of the enzymatic reaction. The spectral properties of AMC are summarized in the table below.
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 340 - 360 | [1][2] |
| Emission Maximum | 440 - 460 | [1][2] |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions.
DPP4 Signaling and Enzymatic Action
DPP4 is a multifaceted protein with both enzymatic and non-enzymatic functions. Its primary enzymatic role in glucose metabolism involves the inactivation of incretins.
References
Lys-Pro-AMC diTFA Powder: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the basic properties, handling, and experimental applications of Lys-Pro-AMC diTFA (L-Lysyl-L-proline 7-amido-4-methylcoumarin di-trifluoroacetate) powder. This fluorogenic substrate is a valuable tool for studying the activity of specific proteases, particularly dipeptidyl peptidase II (DPP II) and dipeptidyl peptidase IV (DPP IV), also known as CD26.
Core Properties of this compound
This compound is a synthetic dipeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the proline residue and AMC, the highly fluorescent AMC is released, providing a sensitive measure of enzyme activity.
Physicochemical and Handling Data
The following table summarizes the key physical, chemical, and handling properties of this compound powder.
| Property | Value |
| Molecular Formula | C₂₅H₃₀F₆N₄O₈ |
| Molecular Weight | 628.52 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in Water (100 mg/mL, requires sonication) and DMSO (100 mg/mL, requires sonication).[1] Use freshly opened DMSO as it is hygroscopic. |
| Purity | Typically >95% |
| Shipping Conditions | Shipped at room temperature in the continental US; conditions may vary for other locations.[1][2] |
| Storage (Powder) | Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep sealed and protected from moisture and light.[1][2] |
| Storage (In Solvent) | Store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2] Aliquot to avoid repeated freeze-thaw cycles. |
Spectral and Enzymatic Properties
The enzymatic cleavage of Lys-Pro-AMC releases free AMC, which has distinct fluorescence characteristics. This substrate is primarily recognized by dipeptidyl peptidases that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline at the penultimate position.
| Property | Value |
| Enzyme Substrate For | Dipeptidyl Peptidase II (DPP II / DPP7), Dipeptidyl Peptidase IV (DPP IV / CD26)[3] |
| Fluorescent Reporter | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Wavelength (λex) | 350-380 nm |
| Emission Wavelength (λem) | 440-465 nm |
| Enzymatic Reaction Principle | Lys-Pro-AMC (non-fluorescent) + Enzyme → Lys-Pro + AMC (fluorescent) |
Quantitative Enzymatic Data
Table 2.1: Kinetic Parameters for Dipeptidyl Peptidase II (DPP II) with a Lys-Pro Substrate
Note: The following data was obtained using the chromogenic substrate Lys-Pro-pNA (p-nitroanilide). This provides a strong indication of the enzyme's affinity for the Lys-Pro sequence.
| Substrate | Enzyme Source | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·M⁻¹) | Optimal pH |
| Lys-Pro-pNA | Human Seminal Plasma | 150 | 620 | 4.1 x 10⁶ | 5.5 |
Table 2.2: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP IV) with a Proline-Containing Substrate
Note: The following data was obtained using the fluorogenic substrate Gly-Pro-AMC. This is a commonly used and comparable substrate for DPP IV.
| Substrate | Enzyme Source | Kₘ (μM) |
| Gly-Pro-AMC | Bovine Serum | 38.4 |
| Lys-Pro-AMC | Bovine Serum | 103 |
| Gly-Pro-AMC | Recombinant Human DPP4 | 17.4 |
Experimental Protocols and Workflows
The following sections provide detailed methodologies for preparing and using this compound in enzymatic assays.
Preparation of Stock Solutions
Proper preparation of the substrate stock solution is critical for obtaining accurate and reproducible results.
Protocol 3.1.1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of the powder in a sterile microcentrifuge tube. For example, for 1 mg of powder (MW = 628.52), this will yield approximately 1.59 μL of a 1 M solution or 159 μL of a 10 mM solution.
-
Dissolution: Add the appropriate volume of freshly opened, anhydrous DMSO to the powder. To prepare a 10 mM stock solution from 1 mg of powder, add 159 μL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, use a bath sonicator for short intervals to ensure complete dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[1][2]
General Experimental Workflow for Enzyme Activity Assay
The following diagram illustrates a typical workflow for measuring enzyme activity using this compound.
Detailed Protocol for DPP IV Activity Assay
This protocol is adapted from established methods for similar substrates like Gly-Pro-AMC and can be optimized for specific experimental conditions.[4][5]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human DPP IV
-
DPP IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation (Optional but Recommended):
-
Prepare a series of dilutions of free AMC in DPP IV Assay Buffer to create a standard curve (e.g., 0 to 100 pmol/well). This allows for the conversion of relative fluorescence units (RFU) to the amount of product formed.
-
-
Assay Plate Setup:
-
Add 50 μL of DPP IV Assay Buffer to each well.
-
Add a desired amount of the sample containing DPP IV activity (e.g., purified enzyme, cell lysate, or plasma). For a positive control, add a known amount of recombinant DPP IV. For a negative control (blank), add assay buffer instead of the enzyme solution.
-
The final volume in each well before adding the substrate should be 90 μL.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in DPP IV Assay Buffer. A final concentration of 50-100 μM in the assay is a good starting point.
-
Add 10 μL of the diluted Lys-Pro-AMC working solution to each well to initiate the enzymatic reaction. The final assay volume will be 100 μL.
-
-
Incubation and Measurement:
-
Immediately start measuring the fluorescence in a microplate reader set to kinetic mode at 37°C. Record the fluorescence every 1-2 minutes for 15-30 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes), then stop the reaction (e.g., by adding a specific inhibitor or by changing the pH) and read the final fluorescence.
-
-
Data Analysis:
-
Calculate the rate of the reaction (V₀) from the linear portion of the kinetic curve (RFU/min).
-
Subtract the rate of the blank control from the rates of the samples.
-
If a standard curve was prepared, convert the RFU values to pmol of AMC to determine the specific activity of the enzyme.
-
Signaling Pathways and Biological Context
The enzymes that cleave Lys-Pro-AMC, particularly DPP IV, are involved in various signaling pathways that regulate physiological and pathological processes.
DPP IV in Cancer Signaling
DPP IV can influence cancer progression through its enzymatic activity on chemokines like CXCL12. Inhibition of DPP IV can lead to an accumulation of CXCL12, which then activates the CXCR4 receptor and its downstream signaling cascade, including the mTOR pathway. This can promote processes like epithelial-mesenchymal transition (EMT), cell proliferation, and metastasis in some cancers.[6][7]
DPP II in Lymphocyte Quiescence and Apoptosis
DPP II plays a role in maintaining the quiescent state (G₀) of lymphocytes. Inhibition of DPP II in resting lymphocytes can trigger apoptosis, suggesting that its enzymatic activity is crucial for preventing spontaneous cell cycle entry and promoting cell survival in a quiescent state.[8] This pathway is of interest in hematological malignancies like chronic lymphocytic leukemia (CLL).
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound powder and its solutions.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Rinse mouth with water and seek medical attention.
-
-
Disposal: Treat this compound and any contaminated materials as chemical waste. Dispose of it in accordance with your institution's and local regulations. Do not discard in regular trash or pour down the drain.
This guide provides a comprehensive overview for the effective use of this compound in research settings. By understanding its properties and following the detailed protocols, researchers can confidently employ this fluorogenic substrate to investigate the roles of dipeptidyl peptidases in health and disease.
References
- 1. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. glpbio.cn [glpbio.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 6. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPP-IV Activity Assay Using Lys-Pro-AMC diTFA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[1][2] It cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] A key function of DPP-IV is the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[3][4] Consequently, DPP-IV has emerged as a significant therapeutic target for the treatment of type 2 diabetes.[3][4] This document provides a detailed protocol for determining DPP-IV activity using the fluorogenic substrate Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC) diTFA. The assay is based on the enzymatic cleavage of the non-fluorescent substrate by DPP-IV to release the highly fluorescent 7-Amino-4-methylcoumarin (AMC) product. The rate of fluorescence increase is directly proportional to the DPP-IV activity.
Principle of the Assay:
The Lys-Pro-AMC diTFA assay is a continuous, fluorescence-based method for measuring DPP-IV activity. DPP-IV catalyzes the cleavage of the Lys-Pro dipeptide from the AMC fluorophore. Upon cleavage, the free AMC exhibits strong fluorescence with an excitation maximum around 350-360 nm and an emission maximum around 450-465 nm.[1][5] The intensity of the fluorescence is a direct measure of the enzyme's activity.
Data Presentation
Table 1: Reagent and Buffer Composition
| Component | Stock Concentration | Final Concentration in Assay | Purpose |
| Assay Buffer | 10X | 1X | Provides optimal pH and ionic strength for enzyme activity. Typically contains Tris-HCl, NaCl, and EDTA.[1][5] |
| DPP-IV Enzyme | Varies | User-dependent | The enzyme source for the activity measurement. Can be recombinant protein or from biological samples. |
| This compound Substrate | 5 mM | 100 µM | The fluorogenic substrate that is cleaved by DPP-IV.[5] |
| DPP-IV Inhibitor (e.g., Sitagliptin) | Varies | User-dependent | Used as a positive control for inhibition or for screening potential inhibitors. |
Table 2: Typical Experimental Parameters
| Parameter | Value | Notes |
| Incubation Temperature | 37°C | Optimal temperature for DPP-IV activity.[1][5] |
| Incubation Time | 30 minutes | Can be adjusted based on enzyme activity and signal intensity.[1] |
| Excitation Wavelength | 350-360 nm | For excitation of the cleaved AMC fluorophore.[1][5] |
| Emission Wavelength | 450-465 nm | For detection of the fluorescent signal from AMC.[1][5] |
| Plate Type | Black 96-well plate | To minimize background fluorescence and light scattering. |
| Total Assay Volume | 100 µL | A common volume for 96-well plate assays. |
Experimental Protocols
1. Reagent Preparation:
-
1X Assay Buffer: Prepare the 1X Assay Buffer by diluting the 10X stock with HPLC-grade water. For example, to prepare 30 mL of 1X buffer, mix 3 mL of 10X Assay Buffer with 27 mL of water.[5] A typical 1X buffer composition is 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[1][5]
-
DPP-IV Enzyme Solution: Thaw the recombinant human DPP-IV enzyme on ice. Dilute the enzyme to the desired concentration using the 1X Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically for optimal signal.
-
Substrate Solution: Prepare the Substrate Solution by diluting the 5 mM this compound stock in 1X Assay Buffer to the desired final concentration (e.g., 200 µM for a 1:1 addition to the reaction, resulting in a final concentration of 100 µM). Protect the solution from light.
-
Inhibitor/Control Solutions: Prepare stock solutions of inhibitors (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO or water). Further dilute to the desired concentrations in 1X Assay Buffer.
2. Assay Procedure for DPP-IV Activity Measurement:
-
Plate Setup: Add the following reagents to the wells of a black 96-well plate in the specified order:
-
Sample Wells: 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme solution.
-
Background Control Wells: 40 µL of 1X Assay Buffer (no enzyme).[1]
-
-
Initiate Reaction: Add 50 µL of the Substrate Solution to all wells to start the enzymatic reaction.[1]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[1]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[1][5]
3. Protocol for DPP-IV Inhibitor Screening:
-
Plate Setup:
-
100% Activity Wells (Negative Control): 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent (used to dissolve the inhibitor).[1]
-
Inhibitor Wells: 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the inhibitor solution at various concentrations.[1]
-
Positive Control Wells: 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of a known DPP-IV inhibitor (e.g., Sitagliptin).[1]
-
Background Wells: 40 µL of 1X Assay Buffer and 10 µL of solvent.[1]
-
-
Pre-incubation (Optional): Some protocols may include a pre-incubation step of the enzyme with the inhibitor for a specific time before adding the substrate.
-
Initiate Reaction: Add 50 µL of the Substrate Solution to all wells.[1]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[1]
-
Fluorescence Measurement: Read the fluorescence as described above.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control after subtracting the background fluorescence. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting percent inhibition versus inhibitor concentration.
Visualization of Pathways and Workflows
Caption: DPP-IV signaling pathways.
Caption: Experimental workflow for DPP-IV inhibition assay.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Step-by-Step Guide for Preparing Lys-Pro-AMC diTFA Working Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-Pro-AMC diTFA is a fluorogenic substrate commonly utilized for the detection and quantification of dipeptidyl peptidase IV (DPP-IV) and other related prolyl oligopeptidase activities. The substrate consists of the dipeptide Lys-Pro conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Enzymatic cleavage of the amide bond between proline and AMC by DPP-IV liberates the highly fluorescent AMC molecule. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, making this substrate a valuable tool for enzyme kinetics, high-throughput screening, and inhibitor profiling.
This document provides a detailed, step-by-step protocol for the preparation of this compound working solutions to ensure accurate and reproducible results in enzymatic assays.
Principle of the Assay
The core of the assay lies in the enzymatic release of the fluorophore, 7-amino-4-methylcoumarin (AMC). When conjugated to the Lys-Pro dipeptide, the fluorescence of AMC is minimal. Upon hydrolysis of the Pro-AMC bond by a specific peptidase, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored over time. The reaction rate is determined by measuring the increase in fluorescence at an excitation wavelength of approximately 350-360 nm and an emission wavelength of 450-465 nm.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound stock and working solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 628.52 g/mol |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Excitation Wavelength (Free AMC) | ~350-360 nm |
| Emission Wavelength (Free AMC) | ~450-465 nm |
Table 2: Stock and Working Solution Parameters
| Parameter | Recommendation | Notes |
| Stock Solution | ||
| Concentration | 10 mM | A common starting point for subsequent dilutions. |
| Solvent | Anhydrous DMSO | Ensure DMSO is of high quality to avoid precipitation. |
| Storage Temperature | -20°C or -80°C | Aliquot to prevent repeated freeze-thaw cycles. |
| Storage Duration | 1 month at -20°C, 6 months at -80°C | Protect from light and moisture.[1] |
| Working Solution | ||
| Concentration Range | 10 - 100 µM | Optimal concentration should be determined empirically. |
| Assay Buffer Example | 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0 | Buffer composition may need optimization for specific enzymes. |
| Final DMSO Concentration | < 1% (v/v) | High concentrations of DMSO may inhibit enzyme activity.[2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound solutions for use in enzymatic assays.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol 1: Preparation of a 10 mM Stock Solution
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from a molecular weight of 628.52 g/mol :
-
Mass (mg) = 10 mmol/L * 0.001 L * 628.52 g/mol = 6.2852 mg
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, brief sonication in an ultrasonic bath may be beneficial.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution into the appropriate assay buffer to achieve the desired final working concentration. For a standard enzymatic assay, a final concentration between 10 µM and 100 µM is a common starting point. For kinetic studies, it is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) if the Michaelis constant (Km) is unknown.
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in the assay well is kept to a minimum, ideally below 1% (v/v), to avoid potential solvent-induced inhibition of the enzyme.[2]
-
Mixing: Gently mix the working solution before use.
-
Pre-incubation: In a typical assay, the enzyme is pre-incubated with the assay buffer and any potential inhibitors before initiating the reaction.
-
Reaction Initiation: Start the enzymatic reaction by adding the this compound working solution to the wells containing the enzyme mixture.
-
Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader set to the appropriate excitation and emission wavelengths for AMC (Ex/Em ≈ 350-360 nm / 450-465 nm).
Mandatory Visualization
The following diagram illustrates the experimental workflow for preparing the this compound working solution.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Kinetic Assays Using Lys-Pro-AMC diTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC) diTFA is a fluorogenic substrate designed for the sensitive and continuous measurement of dipeptidyl peptidase-IV (DPP4/CD26) activity. DPP4 is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction. It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), by DPP4 has made it a significant therapeutic target for type 2 diabetes.
This document provides detailed application notes and protocols for performing kinetic assays using Lys-Pro-AMC diTFA to characterize DPP4 activity and screen for its inhibitors.
Principle of the Assay
The kinetic assay is based on the enzymatic cleavage of the amide bond between the dipeptide (Lys-Pro) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. Upon hydrolysis by DPP4, the free AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence, measured over time, is directly proportional to the enzyme's activity.
Data Presentation
Kinetic Parameters of Fluorogenic DPP4 Substrates
| Substrate Class | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Xaa-Pro-Rhodamine110-Y | Dipeptidyl Peptidase IV (DPP4) | Not Specified | Not Specified | ~ 1 x 10⁶[1] |
| Gly-Pro-AMC | Recombinant Human DPP4 | Data Not Available | Data Not Available | Data Not Available |
| Gly-Pro-p-nitroanilide | Porcine Kidney DPP4 | 660 | Data Not Available | Data Not Available |
Note: The kcat/Km value for Xaa-Pro-Rhodamine110-Y substrates is provided as a representative value for the catalytic efficiency of DPP4 with similar fluorogenic substrates.
Experimental Protocols
Protocol 1: Standard DPP4 Activity Assay
This protocol is designed to measure the activity of purified DPP4 or DPP4 in biological samples.
Materials and Reagents:
-
This compound substrate
-
Recombinant human DPP4 enzyme or biological sample (e.g., plasma, cell lysate)
-
DPP4 Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[2]
-
Anhydrous DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with kinetic measurement capabilities (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare DPP4 Assay Buffer and allow it to equilibrate to the assay temperature (e.g., 37°C).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Dilute the this compound stock solution in DPP4 Assay Buffer to the desired working concentration (e.g., 2X the final desired concentration).
-
Dilute the DPP4 enzyme or prepare the biological sample in DPP4 Assay Buffer to the desired concentration.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the diluted enzyme solution or biological sample.
-
Include a "no enzyme" control well containing 50 µL of DPP4 Assay Buffer to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well. The final volume in each well will be 100 µL.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the sample wells.
-
Plot the background-corrected fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute. To convert this to molar concentrations, a standard curve using free AMC is required (see Protocol 2).
-
Protocol 2: AMC Standard Curve Generation
This protocol is essential for converting RFU to the molar concentration of the product formed.
Materials and Reagents:
-
7-Amino-4-methylcoumarin (AMC) standard
-
Anhydrous DMSO
-
DPP4 Assay Buffer
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM stock solution of AMC in anhydrous DMSO.
-
Create a series of dilutions of the AMC stock solution in DPP4 Assay Buffer to generate a standard curve (e.g., 0-100 µM).
-
Add 100 µL of each AMC dilution to the wells of a black microplate in triplicate.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths as for the kinetic assay.
-
Plot the background-corrected RFU against the corresponding AMC concentration. The slope of the resulting linear regression will be the conversion factor to determine the concentration of AMC produced in the enzymatic reaction.
Protocol 3: DPP4 Inhibitor Screening Assay
This protocol is designed to screen for and characterize inhibitors of DPP4.
Materials and Reagents:
-
All materials from Protocol 1
-
Test inhibitor compounds
-
Known DPP4 inhibitor (e.g., Sitagliptin) as a positive control
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a stock solution of the test inhibitor and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitors in DPP4 Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of DPP4 Assay Buffer to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 50 µL of the diluted DPP4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 2X this compound working solution to each well.
-
Monitor fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Mandatory Visualizations
DPP4 Signaling Pathway
Caption: DPP4 signaling pathway in glucose homeostasis.
Experimental Workflow for DPP4 Kinetic Assay
Caption: Workflow for a DPP4 kinetic assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence of test compounds.[1] - Spontaneous hydrolysis of the substrate.[1] - Contaminated reagents or buffers.[1] | - Run a compound-only control (without enzyme or substrate). - Prepare fresh substrate solution and protect it from light. - Use high-purity water and reagents. |
| Low or No Signal | - Inactive enzyme. - Incorrect instrument settings. - Presence of inhibitors in the sample or buffer. | - Use a new aliquot of enzyme or a positive control. - Verify excitation and emission wavelengths. - Prepare fresh buffers and test for interfering substances. |
| Non-linear Reaction Rate | - Substrate depletion (enzyme concentration too high).[1] - Enzyme instability over time. | - Reduce the enzyme concentration. - Ensure the assay is run within the linear range (typically <10-15% substrate consumption). - Check enzyme stability under assay conditions. |
| Signal Quenching | - Test compounds absorbing at the excitation or emission wavelength of AMC. | - Perform a quenching control by adding the test compound to a known concentration of free AMC and measuring the fluorescence. |
By following these detailed protocols and considering the potential for interference, researchers can obtain reliable and reproducible data on DPP4 activity and inhibition, facilitating drug discovery and a deeper understanding of the enzyme's role in health and disease.
References
Application Notes and Protocols for Lys-Pro-AMC diTFA in 96-Well Plate-Based Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP4), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1][2][3] It cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] A key function of DPP4 is the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are vital for regulating insulin (B600854) secretion.[1] By inhibiting DPP4, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glucose control. Consequently, DPP4 inhibitors have become an important class of therapeutic agents for the management of type 2 diabetes.[1][3]
Lys-Pro-AMC diTFA is a fluorogenic substrate designed for the sensitive detection of DPP4 activity.[4][5] The substrate consists of the dipeptide Lys-Pro conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the dipeptide and the AMC moiety by DPP4, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using a fluorescence plate reader. This principle allows for a convenient and robust high-throughput screening (HTS) assay to identify and characterize potential DPP4 inhibitors in a 96-well plate format.[1][6]
Principle of the Assay
The assay is based on the enzymatic cleavage of the Lys-Pro-AMC substrate by DPP4. The cleavage releases the free AMC fluorophore, leading to a quantifiable increase in fluorescence. In the presence of a DPP4 inhibitor, the enzymatic activity is reduced, resulting in a lower rate of AMC release and a diminished fluorescence signal. The percentage of inhibition can be calculated by comparing the fluorescence signal in the presence of a test compound to that of a control without the inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound (fluorogenic substrate)
-
DPP4 (human recombinant)
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Sitagliptin)[6]
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[1][6]
Reagent Preparation
-
DPP4 Assay Buffer: Prepare the assay buffer and store it at 4°C.
-
Lys-Pro-AMC Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.
-
DPP4 Enzyme Working Solution: Thaw the recombinant DPP4 enzyme on ice. Dilute the enzyme to the desired concentration in cold DPP4 Assay Buffer just before use. Keep the diluted enzyme on ice.
-
Test Compound and Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO. Further dilute these in DPP4 Assay Buffer to the final desired concentrations.
Inhibitor Screening Protocol in 96-Well Plates
The following protocol is a general guideline and should be optimized for specific experimental conditions. The final assay volume is typically 100 µL.
-
Plate Setup:
-
Blank Wells: Add 50 µL of DPP4 Assay Buffer.
-
100% Activity Control Wells: Add 40 µL of DPP4 Assay Buffer and 10 µL of vehicle (e.g., DMSO in assay buffer).
-
Inhibitor/Test Compound Wells: Add 40 µL of DPP4 Assay Buffer and 10 µL of the diluted test compound.
-
Positive Control Wells: Add 40 µL of DPP4 Assay Buffer and 10 µL of the diluted positive control inhibitor.
-
-
Enzyme Addition: Add 10 µL of the diluted DPP4 enzyme solution to all wells except the blank wells.
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare the substrate working solution by diluting the Lys-Pro-AMC stock solution in DPP4 Assay Buffer. Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be at or near the Km value for optimal sensitivity.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (RFU - Relative Fluorescence Units) every minute for 30 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][6]
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Enzyme Concentration | 1-10 ng/well (human recombinant DPP4) | Optimal concentration should be determined empirically to ensure a linear reaction rate. |
| Substrate Concentration | 10-100 µM | Ideally, the concentration should be close to the Michaelis constant (Km) for competitive inhibitors. |
| Incubation Time | 10-30 minutes | Ensure the reaction remains in the linear phase during this period. |
| Incubation Temperature | 37°C | Mimics physiological conditions.[6] |
| Final Assay Volume | 100 µL | A common volume for 96-well plate assays. |
| Excitation Wavelength | 350-360 nm | Optimal for AMC fluorescence.[1][6] |
| Emission Wavelength | 450-465 nm | Optimal for AMC fluorescence.[1][6] |
| Positive Control | Sitagliptin (IC₅₀ in the nanomolar range) | A known potent and selective DPP4 inhibitor. |
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells.
-
Reaction Rate Calculation: Plot the fluorescence intensity (RFU) against time (minutes) for each well. Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Percent Inhibition Calculation: Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (V₀ of inhibitor well / V₀ of 100% activity control well)] x 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Signaling Pathway and Experimental Workflow
DPP4 Signaling Pathway
Experimental Workflow for Inhibitor Screening
References
- 1. content.abcam.com [content.abcam.com]
- 2. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Measuring Dipeptidyl Peptidase-II Activity in Cell Lysates Using a Fluorogenic Assay
Application Note
Introduction
Dipeptidyl Peptidase-II (DPP-II), also known as DPP7, is a serine protease that plays a crucial role in various cellular processes, including the regulation of cell quiescence and apoptosis.[1][2] This enzyme specifically cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is a proline or alanine. The Lys-Pro-AMC diTFA (Lysyl-Prolyl-7-amino-4-methylcoumarin, ditrifluoroacetic acid salt) assay provides a sensitive and specific method for quantifying DPP-II activity in cell lysates. The assay utilizes a fluorogenic substrate that, when cleaved by DPP-II, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[3][4] The resulting fluorescence is directly proportional to the enzymatic activity of DPP-II, making it a valuable tool for researchers in cell biology and drug development.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the non-fluorescent substrate by DPP-II. The substrate, Lys-Pro-AMC, is designed to be a specific target for DPP-II. Upon cleavage of the bond between the proline and AMC, the fluorophore AMC is released. The free AMC exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 460 nm. The rate of increase in fluorescence intensity is directly proportional to the DPP-II activity in the sample.
Materials and Reagents
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: (e.g., RIPA buffer with protease inhibitors) 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 1% Sodium deoxycholate, 1 mM PMSF.
-
DPP-II Assay Buffer: (e.g., 50 mM MES, pH 5.5, 1 mM EDTA)
-
This compound Substrate: (Stock solution in DMSO)[3]
-
7-Amino-4-methylcoumarin (AMC) Standard: (For standard curve, stock solution in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Experimental Protocols
Part 1: Preparation of Cell Lysates
-
Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and then scrape the cells into fresh ice-cold PBS. For suspension cells, centrifuge to pellet the cells and wash twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. The volume of lysis buffer will depend on the cell number; a common starting point is 100 µL per 1-5 million cells.
-
Incubation and Centrifugation: Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including DPP-II.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzyme activity.
-
Storage: Use the cell lysate immediately or store in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: DPP-II Activity Assay
-
Prepare AMC Standard Curve:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in DPP-II Assay Buffer to obtain standards ranging from 0 to 100 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 100 µL of DPP-II Assay Buffer to a well to serve as a blank.
-
-
Assay Setup:
-
Dilute the cell lysate to the desired concentration with ice-cold DPP-II Assay Buffer. The optimal concentration should be determined empirically but a starting point of 20-50 µg of total protein per well is recommended.
-
Add 50 µL of the diluted cell lysate to each well.
-
Include a "no enzyme" control containing 50 µL of DPP-II Assay Buffer instead of cell lysate.
-
-
Initiate the Reaction:
-
Prepare the this compound substrate solution by diluting the DMSO stock in DPP-II Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
Data Presentation
Data Analysis
-
Standard Curve: Subtract the average RFU of the blank from all standard readings. Plot the corrected RFU values against the known AMC concentrations (µM) to generate a standard curve. Perform a linear regression to obtain the slope of the curve (RFU/µM).
-
Enzyme Activity Calculation:
-
For each time point, subtract the RFU of the "no enzyme" control from the RFU of the samples.
-
Plot the corrected RFU values against time (minutes) for each sample. The slope of the linear portion of this curve represents the reaction rate (RFU/min).
-
Convert the reaction rate from RFU/min to µmol/min/mg of protein using the following formula:
Activity (µmol/min/mg) = (Slope of sample (RFU/min) / Slope of AMC standard curve (RFU/µM)) / (Protein concentration (mg) in the well)
-
Representative Data
The following tables provide examples of expected quantitative data from DPP-II activity assays.
Table 1: AMC Standard Curve
| AMC Concentration (µM) | Average RFU |
| 0 | 50 |
| 10 | 550 |
| 20 | 1050 |
| 40 | 2050 |
| 60 | 3050 |
| 80 | 4050 |
| 100 | 5050 |
Table 2: Kinetic Parameters for DPP-II with Lys-Pro-AMC
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Lys-Pro-AMC | Data not available | Data not available |
| Note: Specific Km and Vmax values for DPP-II with Lys-Pro-AMC are not readily available in the literature and should be determined experimentally. |
Table 3: Inhibition of DPP-II Activity by Known Inhibitors
| Inhibitor | IC50 (nM) |
| 1G244 (DPP8/9 inhibitor) | ~14 (for DPP8) |
| Note: This table provides an example of how inhibitor data would be presented. Specific inhibitors for DPP-II should be tested to determine their IC50 values. |
Visualizations
Experimental Workflow
Caption: Workflow for DPP-II activity measurement.
DPP-II Signaling in Quiescent Lymphocyte Apoptosis
Caption: Role of DPP-II in lymphocyte apoptosis.
References
- 1. Dipeptidyl peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Optimizing Lys-Pro-AMC diTFA Concentration for Robust Enzyme Kinetic Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC) diTFA is a highly sensitive fluorogenic substrate utilized for the kinetic analysis of dipeptidyl peptidase-4 (DPP4), a serine protease pivotal in glucose metabolism and a key therapeutic target in type 2 diabetes.[1][2][3] The enzymatic cleavage of the amide bond between the dipeptide and the AMC fluorophore by DPP4 results in a quantifiable increase in fluorescence, directly proportional to the enzyme's activity. Accurate determination of kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), is contingent upon the use of an optimal substrate concentration. This document provides detailed application notes and protocols for determining the optimal concentration of Lys-Pro-AMC diTFA for kinetic studies of DPP4 and its inhibitors.
Principle of the Assay
The kinetic assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by DPP4. This reaction releases the highly fluorescent 7-Amino-4-Methyl Coumarin (AMC), which can be monitored over time using a fluorescence spectrophotometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[4][5] The initial rate of the reaction is directly proportional to the DPP4 activity under conditions where the substrate is not limiting.
Quantitative Data Summary
| Parameter | Substrate | Enzyme Source | Reported Value | Reference |
| Catalytic Efficiency (Vmax/Km) | Gly-Pro-AMC | Human Plasma | 0.09 min⁻¹ | [6] |
| Typical Substrate Concentration Range for Km Determination | Gly-Pro-AMC | Recombinant Human DPP4 | 50-200 µM | [5] |
Experimental Protocols
Protocol 1: Determination of the Michaelis-Menten Constant (Km) for this compound with DPP4
This protocol outlines the steps to experimentally determine the Km of this compound for DPP4, which is crucial for defining the optimal substrate concentration for subsequent kinetic assays and inhibitor screening.
Materials:
-
This compound
-
Recombinant Human DPP4
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of recombinant human DPP4 in DPP4 Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare a series of this compound dilutions in DPP4 Assay Buffer ranging from approximately 0.1x to 10x the estimated Km (a good starting range is 5 µM to 500 µM).
-
-
Assay Setup:
-
Add 50 µL of DPP4 Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of each this compound dilution to triplicate wells.
-
Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted DPP4 enzyme solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: Kinetic Analysis of DPP4 Inhibition
Once the Km of this compound is determined, this protocol can be used to assess the potency and mechanism of DPP4 inhibitors. The optimal substrate concentration for these studies is typically at or near the Km value.
Materials:
-
This compound
-
Recombinant Human DPP4
-
DPP4 Assay Buffer
-
DPP4 inhibitor of interest
-
DMSO
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute it in DPP4 Assay Buffer to a final concentration equal to the determined Km.
-
Prepare a working solution of recombinant human DPP4 in DPP4 Assay Buffer.
-
Prepare a serial dilution of the DPP4 inhibitor in DPP4 Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the inhibitor dilutions to triplicate wells.
-
Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" control.
-
Add 25 µL of the diluted DPP4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the this compound solution (at Km concentration) to each well.
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.[5]
-
Visualizations
Caption: Workflow for determining the Km of this compound.
Caption: Role of DPP4 in incretin (B1656795) signaling and glucose regulation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. abcam.cn [abcam.cn]
- 5. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring Dipeptidyl Peptidase-IV (DPP-IV) Activity in Serum Samples Using Lys-Pro-AMC diTFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It is responsible for the degradation of incretins, such as glucagon-like peptide-1 (GLP-1), which are essential for stimulating insulin (B600854) secretion in a glucose-dependent manner.[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[3][4] This document provides a detailed protocol for a fluorometric assay to measure DPP-IV activity in serum samples using the substrate Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) diTFA. The assay is based on the cleavage of the fluorogenic substrate by DPP-IV, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), providing a sensitive and direct measure of enzyme activity.[5][6]
Principle of the Assay
The fluorometric assay for DPP-IV activity utilizes a synthetic dipeptide substrate, Lys-Pro, conjugated to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. When DPP-IV present in the serum sample cleaves the peptide bond between the proline residue and the AMC molecule, free AMC is released. This release results in a significant increase in fluorescence intensity, which is directly proportional to the DPP-IV activity in the sample. The fluorescence is measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[6][7]
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Lys-Pro-AMC diTFA | (Generic) | - | -20°C, protected from light |
| Human Serum Samples | (User provided) | - | -80°C |
| DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0) | (Generic) | - | 4°C |
| 7-Amino-4-methylcoumarin (AMC) Standard | (Generic) | - | -20°C, protected from light |
| DPP-IV Inhibitor (e.g., Sitagliptin) | (Generic) | - | -20°C |
| Dimethyl Sulfoxide (DMSO) | (Generic) | - | Room Temperature |
| 96-well black, flat-bottom microplate | (Generic) | - | Room Temperature |
Table 2: Typical Assay Parameters and Performance Characteristics
| Parameter | Value | Notes |
| Excitation Wavelength | 360 nm | [6][7] |
| Emission Wavelength | 460 nm | [6][7] |
| Assay Temperature | 37°C | [6] |
| Substrate Concentration | 100 µM | Final concentration in well.[8] |
| Limit of Detection | ~3 µU/well | Based on similar Gly-Pro-AMC assays.[6][7] |
| Linearity Range (AMC Standard) | 0 - 100 pmol/well | [6] |
| Serum Dilution | 1:100 recommended | Dilution may need optimization based on sample activity.[9] |
Experimental Protocols
Reagent Preparation
-
DPP-IV Assay Buffer: Prepare a suitable assay buffer, for example, 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[8] Allow the buffer to equilibrate to room temperature before use.
-
This compound Substrate Stock Solution (5 mM): Dissolve the this compound powder in DMSO to a final concentration of 5 mM. Store this stock solution in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve the AMC powder in DMSO to a final concentration of 1 mM. Store this stock solution in aliquots at -20°C, protected from light.[6]
-
DPP-IV Inhibitor Stock Solution (e.g., 1 mM Sitagliptin): Prepare a 1 mM stock solution of a known DPP-IV inhibitor in the assay buffer. This will be used for the sample blank/background control.
Sample Preparation
-
Serum Samples: Thaw frozen serum samples on ice. To minimize interference from other serum components, it is recommended to dilute the serum samples in DPP-IV Assay Buffer. A starting dilution of 1:100 is suggested (e.g., 10 µL of serum + 990 µL of assay buffer).[9] The optimal dilution factor may need to be determined empirically to ensure the readings fall within the linear range of the AMC standard curve.
AMC Standard Curve Generation
-
Prepare a 10 µM AMC working solution: Dilute the 1 mM AMC Standard stock solution 100-fold with DPP-IV Assay Buffer (e.g., 10 µL of 1 mM AMC + 990 µL of assay buffer).[6]
-
Set up the standard curve in a 96-well plate: Add the following volumes of the 10 µM AMC working solution and DPP-IV Assay Buffer to the wells to generate a standard curve from 0 to 100 pmol/well.
| Well | Volume of 10 µM AMC (µL) | Volume of Assay Buffer (µL) | Final Amount of AMC (pmol/well) |
| 1 (Blank) | 0 | 100 | 0 |
| 2 | 2 | 98 | 20 |
| 3 | 4 | 96 | 40 |
| 4 | 6 | 94 | 60 |
| 5 | 8 | 92 | 80 |
| 6 | 10 | 90 | 100 |
-
Measure the fluorescence of the standard curve at Ex/Em = 360/460 nm.
-
Subtract the fluorescence reading of the blank well from all other standard readings.
-
Plot the corrected relative fluorescence units (RFU) against the amount of AMC (pmol/well) and perform a linear regression. The resulting equation will be used to determine the amount of AMC generated in the enzymatic reaction.[5]
DPP-IV Activity Assay Protocol
-
Assay Plate Setup: It is recommended to run all samples and controls in duplicate or triplicate.
-
Sample Wells: Add 50 µL of the diluted serum sample.
-
Sample Blank (Background Control) Wells: To one replicate of each sample, add 10 µL of the DPP-IV inhibitor stock solution and 40 µL of the diluted serum sample. Incubate for 10 minutes at 37°C. This will measure the background fluorescence not attributable to DPP-IV activity.[6]
-
-
Reaction Mix Preparation: Prepare a reaction mix for each sample well containing:
-
38 µL of DPP-IV Assay Buffer
-
2 µL of 5 mM this compound Substrate Stock Solution
-
-
Initiate the Reaction: Add 40 µL of the Reaction Mix to each sample and sample blank well. Do not add the reaction mix to the standard curve wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence at Ex/Em = 360/460 nm in a kinetic mode, taking readings every 1-2 minutes for at least 30 minutes. The incubation time can be extended for samples with low DPP-IV activity.[6]
Data Analysis
-
For each time point, subtract the average fluorescence of the sample blank wells from the corresponding sample wells to get the corrected RFU.
-
Plot the corrected RFU versus time (in minutes) for each sample. The slope of the linear portion of this curve represents the rate of AMC generation (ΔRFU/Δt).
-
Use the equation from the AMC standard curve to convert the rate of AMC generation from ΔRFU/min to pmol of AMC/min.
-
Calculate the DPP-IV activity in the original serum sample using the following formula:
DPP-IV Activity (µmol/min/L or U/L) = (pmol of AMC generated per min / Volume of diluted sample in well (µL)) * Dilution Factor
-
Unit Definition: One unit (U) of DPP-IV activity is defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.[7]
-
Mandatory Visualizations
Caption: DPP-IV's role in inactivating GLP-1, a key regulator of insulin secretion.
Caption: Step-by-step workflow for the fluorometric DPP-IV activity assay.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DPP-4 Inhibitor Sitagliptin Improves Cardiac Function and Glucose Homeostasis and Ameliorates β-Cell Dysfunction Together with Reducing S6K1 Activation and IRS-1 and IRS-2 Degradation in Obesity Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. abcam.cn [abcam.cn]
- 8. mdpi.com [mdpi.com]
- 9. cloud-clone.com [cloud-clone.com]
Troubleshooting & Optimization
How to reduce high background fluorescence in Lys-Pro-AMC diTFA assay
Welcome to the technical support center for the Lys-Pro-AMC diTFA assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, particularly dipeptidyl peptidase IV (DPP-IV) or similar enzymes that recognize and cleave the Lys-Pro sequence. The substrate, Lys-Pro-AMC, is a dipeptide conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched.[1] When an enzyme cleaves the amide bond between the proline and AMC, the free AMC is released.[2] This liberation of AMC results in a significant increase in fluorescence, which can be measured using a fluorescence plate reader. The rate of the increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The released AMC fluorophore is typically excited at a wavelength between 360-380 nm, and its emission is measured at approximately 440-460 nm.[3] It is crucial to confirm the optimal wavelengths for your specific instrument and experimental conditions.
Q3: Why is high background fluorescence a common issue with AMC-based assays?
High background fluorescence is a frequent challenge in assays using blue fluorescent dyes like AMC for several reasons:
-
Cellular Autofluorescence: Endogenous cellular components, such as NADH and flavins, naturally fluoresce in the blue region of the spectrum.[4]
-
Autofluorescence from Assay Components: Media components (like phenol (B47542) red and riboflavin), some buffers, and test compounds can have intrinsic fluorescence at the excitation and emission wavelengths used for AMC.[5][6]
-
Substrate Instability: The Lys-Pro-AMC substrate can undergo spontaneous, non-enzymatic hydrolysis, leading to the release of free AMC and a high background signal.[6][7] This can be exacerbated by non-optimal pH or improper storage.[6]
-
Plasticware Autofluorescence: Some types of microplates can exhibit autofluorescence.[8]
Q4: Can the diTFA salt in the this compound substrate affect my assay?
Yes, the trifluoroacetate (B77799) (TFA) counter-ion, a remnant from peptide synthesis and purification, can impact your assay.[9][10] Residual TFA can:
-
Alter pH: Lower the pH of your assay buffer, which can affect enzyme activity and fluorescence intensity.[11]
-
Introduce Biological Effects: TFA has been reported to be cytotoxic to some cell lines, potentially causing variability in cell-based assays.[11][12][13]
-
Interfere with Enzyme-Substrate Interactions: The presence of TFA can influence the secondary structure of the peptide substrate.[12]
For highly sensitive assays, it may be beneficial to perform a salt exchange to replace TFA with a more biologically compatible salt like HCl.[9][10]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. The following guide provides a systematic approach to identifying and mitigating the sources of high background.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A systematic workflow for troubleshooting high background fluorescence.
Step 1: Run Proper Controls to Identify the Source
The first step in troubleshooting is to run a set of controls to pinpoint the source of the high background.
| Control Well Composition | Purpose | Potential Implication of High Signal |
| Buffer Blank (Assay buffer only) | To measure the intrinsic fluorescence of the buffer and microplate. | The assay buffer or the microplate is autofluorescent. |
| Substrate Control (Buffer + Substrate) | To determine the background from the substrate itself (due to degradation or impurity). | The substrate solution is the source of high background. |
| Enzyme Control (Buffer + Enzyme) | To check for fluorescent contaminants in the enzyme preparation. | The enzyme preparation is contaminated with a fluorescent substance. |
| Vehicle Control (Buffer + Substrate + Vehicle for test compound, e.g., DMSO) | To assess the effect of the solvent on the assay. | The vehicle (e.g., DMSO) is contributing to the high background. |
Step 2: Evaluate Substrate Integrity
If the "Substrate Control" well shows high fluorescence, the substrate is likely the culprit.
| Issue | Recommended Solution |
| Substrate Degradation | Aliquot the substrate upon reconstitution to avoid repeated freeze-thaw cycles.[6] Protect the substrate from light during storage and handling.[6] Ensure storage at the recommended temperature (-20°C for short-term, -80°C for long-term).[6][14] |
| Substrate Impurity | The substrate may contain free AMC from manufacturing. Consider purchasing a new, high-purity lot of the substrate.[6] |
| Non-enzymatic Hydrolysis | A time-dependent increase in fluorescence in the substrate control suggests instability under assay conditions. Optimize the assay pH and consider lowering the incubation temperature if enzyme activity remains sufficient.[6] |
Step 3: Assess Assay Buffer and Components
If the "Buffer Blank" is high, or if you suspect interference from other components:
| Issue | Recommended Solution |
| Autofluorescent Buffer | Prepare fresh, high-purity buffers and filter-sterilize them. Test different buffer formulations to find one with lower intrinsic fluorescence. |
| Autofluorescent Media Components (for cell-based assays) | Use phenol red-free media. If possible, reduce the serum concentration during the assay. |
| Interference from Test Compounds | Screen test compounds for autofluorescence at the assay's excitation and emission wavelengths before the main experiment. |
Step 4: Optimize Assay Conditions and Instrument Settings
| Issue | Recommended Solution |
| Inappropriate Microplate | Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence.[8] For adherent cells, black plates with clear bottoms are recommended. |
| Suboptimal Reagent Concentrations | Titrate the substrate and enzyme concentrations to find the optimal balance that provides a good signal-to-background ratio. Often, a lower substrate concentration can reduce background without significantly compromising the signal. |
| Incorrect Instrument Settings | Optimize the gain or sensitivity settings on your fluorescence reader. Use the lowest setting that still provides a robust signal for your positive controls to avoid amplifying the background noise.[8] Ensure the correct excitation and emission filters are in use.[8] |
Experimental Protocols
Protocol 1: Identifying the Source of High Background Fluorescence
This protocol systematically evaluates each component of the assay to identify the source of high background.
Materials:
-
This compound substrate
-
Enzyme stock solution
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare solutions of your assay components (buffer, substrate, enzyme) as you would for the actual experiment.
-
In a 96-well black microplate, set up the following control wells in triplicate:
-
Well A (Buffer Blank): Add only assay buffer.
-
Well B (Substrate Control): Add assay buffer and the final concentration of the this compound substrate.
-
Well C (Enzyme Control): Add assay buffer and the final concentration of the enzyme.
-
-
Bring all wells to the same final volume with assay buffer.
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 60 minutes), protected from light.
-
Measure the fluorescence at the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).
Data Analysis:
-
High signal in Well A: Your assay buffer or microplate is autofluorescent.
-
High signal in Well B: Your substrate is the source of the high background. This could be due to impurity or degradation.
-
High signal in Well C: Your enzyme preparation is fluorescent or contaminated.
Protocol 2: Optimizing Enzyme and Substrate Concentrations
This protocol helps to determine the optimal concentrations of enzyme and substrate to maximize the signal-to-background ratio.
Part A: Enzyme Titration
-
Prepare a serial dilution of the enzyme in assay buffer.
-
In a 96-well plate, add a fixed, non-limiting concentration of the this compound substrate to each well.
-
Add the different concentrations of the enzyme to initiate the reaction. Include a "no-enzyme" control for background subtraction.
-
Measure the fluorescence kinetically over a set period (e.g., 60 minutes) at the appropriate wavelengths.
-
Plot the initial reaction rate (slope of the linear portion of the fluorescence curve) against the enzyme concentration.
-
Select an enzyme concentration from the linear range of the curve that provides a robust signal.
Part B: Substrate Titration
-
Prepare a serial dilution of the this compound substrate in assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme (the optimal concentration determined in Part A) to each well.
-
Initiate the reaction by adding the different concentrations of the substrate. Include a "no-substrate" control.
-
Measure the fluorescence kinetically.
-
Plot the initial reaction rate against the substrate concentration. This will give you a Michaelis-Menten curve from which you can estimate the Km. For routine assays, using a substrate concentration at or slightly above the Km is often a good compromise between sensitivity and substrate cost, while minimizing substrate-related background.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when troubleshooting the effect of pH on the signal-to-background ratio.
| Assay Condition | pH | Background Fluorescence (RFU) | Signal Fluorescence (RFU) | Signal-to-Background Ratio |
| 1 | 6.5 | 1500 | 9000 | 6 |
| 2 | 7.0 | 1200 | 15600 | 13 |
| 3 | 7.5 | 1000 | 20000 | 20 |
| 4 | 8.0 | 1300 | 18200 | 14 |
| 5 | 8.5 | 1800 | 14400 | 8 |
RFU = Relative Fluorescence Units
Visualizations
Diagram: Principle of the Lys-Pro-AMC Assay
Caption: Enzymatic cleavage of Lys-Pro-AMC releases the fluorescent AMC molecule.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Assays with Lys-Pro-AMC diTFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Lys-Pro-AMC diTFA. The content is designed to help you identify and resolve common issues leading to a low signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzyme is it a substrate?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. The dipeptide Lys-Pro is linked to 7-amino-4-methylcoumarin (B1665955) (AMC). When the substrate is cleaved by the target enzyme, the highly fluorescent AMC molecule is released. This substrate is primarily used for assaying the activity of Dipeptidyl Peptidase IV (DPP4), also known as CD26.[1][2] DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1]
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
The optimal excitation wavelength for free AMC is in the range of 350-380 nm, and the optimal emission wavelength is between 450-465 nm.[1][3] It is recommended to perform a wavelength scan with your specific instrument and buffer to determine the precise optimal settings.
Q3: How should I prepare and store the this compound substrate stock solution?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. To maintain the integrity of the substrate, it is crucial to avoid repeated freeze-thaw cycles.[4] Aliquot the stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[4]
Q4: What type of microplate is best suited for this fluorescence assay?
To minimize background fluorescence and prevent light scattering, it is highly recommended to use black, opaque-walled microplates.[1] For assays that require reading from the bottom, use plates with clear bottoms.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background fluorescence. The following guide will help you diagnose and address the root cause of the issue.
Problem 1: High Background Fluorescence
High background fluorescence can mask the true enzymatic signal, leading to inaccurate results. A key indicator of this issue is high fluorescence in your "no-enzyme" or "buffer-only" control wells.
Troubleshooting Workflow for High Background Fluorescence
References
Effect of pH and buffer composition on Lys-Pro-AMC diTFA assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Lys-Pro-AMC diTFA fluorogenic substrate. The information provided will help optimize experimental conditions and resolve common issues encountered during the assay.
Frequently Asked questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
The optimal pH for assays using this compound is highly dependent on the specific enzyme being studied. For instance, Dipeptidyl Peptidase II (DPPII), a common target for this substrate, exhibits optimal activity at an acidic pH, typically around 5.5.[1][2][3] Activity decreases significantly at neutral or alkaline pH, with a complete loss of activity observed at pH 8.0.[1] Therefore, it is crucial to determine the optimal pH for your specific enzyme of interest.
Q2: Which buffer system should I use for the this compound assay?
The choice of buffer can significantly impact enzyme activity. Commonly used buffers for similar dipeptidyl peptidase assays include cacodylic acid/NaOH, HEPES, and Tris-HCl.[1] For DPPII, assays have been successfully performed in 0.05 M cacodylic acid/NaOH buffer at pH 5.5.[1] It is recommended to test a few different buffer systems to determine the best one for your specific enzyme and experimental conditions. Avoid buffers containing primary amines, such as Tris, if you are performing reactions with amine-reactive compounds.[4]
Q3: Why am I seeing high background fluorescence in my "no-enzyme" control wells?
High background fluorescence in the absence of an enzyme can be attributed to several factors:
-
Substrate Degradation: The this compound substrate may degrade over time, leading to the spontaneous release of the fluorescent AMC molecule. This can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light.[5]
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds.
-
Autofluorescence: Some components of the assay mixture, including the buffer itself, can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for AMC.[5]
Q4: My fluorescence signal is low or absent. What are the possible causes?
Low or no signal in your assay can stem from several issues:
-
Suboptimal pH: As mentioned, enzyme activity can be highly pH-dependent. If the buffer pH is outside the optimal range for your enzyme, you may observe little to no activity.[1]
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (typically around 360 nm excitation and 460 nm emission).
-
Presence of Inhibitors: Components in your sample or buffer may be inhibiting the enzyme's activity.
Q5: Can the diTFA counter-ion affect my assay?
Trifluoroacetic acid (TFA) is often used as a counter-ion in peptide purification and can be present in the final product. While typically not a concern at the final working concentrations, it is a strong acid. It is good practice to ensure your buffer has sufficient buffering capacity to maintain the desired pH after the addition of the substrate.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the this compound assay.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate degradation due to improper storage. | Aliquot the substrate upon receipt and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5] |
| Contaminated buffer or reagents. | Use high-purity, fresh reagents and filter-sterilize your buffers. | |
| Autofluorescence of assay components. | Run a "buffer-only" control to quantify background fluorescence and subtract it from your measurements. | |
| Low or No Fluorescence Signal | Suboptimal buffer pH. | Determine the optimal pH for your enzyme by performing the assay across a range of pH values. For DPPII, an acidic pH (around 5.5) is optimal.[1][2][3] |
| Inactive enzyme. | Use a fresh enzyme aliquot and ensure it has been stored and handled correctly. | |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm). | |
| Presence of inhibitors in the sample or buffer. | Test for inhibition by running the assay with and without your sample in the presence of a known amount of active enzyme. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations across the plate. | Allow the plate and all reagents to equilibrate to the assay temperature before starting the reaction. | |
| Non-linear Reaction Progress Curves | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition. | Analyze the initial reaction velocity. | |
| Enzyme instability. | Keep the enzyme on ice during preparation and minimize the time it is at room temperature. |
Data Summary: Effect of pH on Dipeptidyl Peptidase II (DPPII) Activity
The following table summarizes the effect of pH on the activity of DPPII, a representative enzyme for the this compound substrate. The data is based on findings from studies on human DPPII.[1][3]
| pH | Relative Activity (%) | Buffer System |
| 3.5 - 5.0 | Increasing | Sodium Citrate/Phosphate |
| 5.5 - 6.0 | ~100% (Optimal) | Sodium Phosphate |
| 7.0 | Significantly Reduced | HEPES |
| > 8.0 | < 2% (Essentially Inactive) | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Your Enzyme
This protocol describes a general procedure for identifying the optimal pH for your enzyme using the this compound assay.
-
Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments). Suitable buffers include citrate-phosphate for the acidic range and HEPES or Tris for the neutral to alkaline range.
-
Prepare reagents:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme in a suitable storage buffer.
-
-
Set up the assay plate:
-
Use a black, 96-well microplate to minimize background fluorescence.
-
In triplicate, add your enzyme to each well at the desired final concentration.
-
Include "no-enzyme" controls for each pH value.
-
-
Initiate the reaction:
-
Add the this compound substrate to all wells to a final concentration typically at or near the enzyme's Km.
-
-
Incubate and measure fluorescence:
-
Incubate the plate at the optimal temperature for your enzyme.
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single endpoint using a fluorometer with excitation at ~360 nm and emission at ~460 nm.
-
-
Data analysis:
-
Calculate the initial reaction velocity for each pH value by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity as a function of pH to determine the optimal pH.
-
Protocol 2: Standard Enzyme Activity Assay
This protocol provides a general workflow for measuring enzyme activity using the this compound substrate at a predetermined optimal pH.
-
Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer at the optimal pH for your enzyme.
-
Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration.
-
Enzyme Solution: Dilute your enzyme stock solution in the assay buffer. Keep on ice.
-
-
Assay Procedure:
-
Add the assay buffer to all wells of a black 96-well plate.
-
Add the enzyme solution to the appropriate wells.
-
Include "no-enzyme" and "no-substrate" controls.
-
Pre-incubate the plate at the desired assay temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically or at a fixed endpoint using appropriate excitation and emission wavelengths for AMC.
-
-
Calculation of Enzyme Activity:
-
Generate a standard curve using free AMC to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (mol/min).
-
Calculate the enzyme activity, typically expressed in units/mg of protein.
-
Visualizations
Figure 1: Principle of the this compound enzymatic assay.
Figure 2: General experimental workflow for the this compound assay.
Figure 3: Troubleshooting logic for the this compound assay.
References
- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-II activity in cultured astroglial cells from neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Preventing substrate precipitation in Lys-Pro-AMC diTFA solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent substrate precipitation in Lys-Pro-AMC diTFA solutions during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound, focusing on the prevention of substrate precipitation.
Q1: My this compound precipitated out of solution after dissolving it. What went wrong?
A1: Substrate precipitation is a common issue that can arise from several factors related to solvent choice, concentration, and handling. Here are the most likely causes and their solutions:
-
Inappropriate Solvent: While this compound is soluble in water and DMSO, its solubility can be affected by the purity of the solvent. For instance, hygroscopic DMSO (which has absorbed water) can significantly impact the solubility of the product.[1][2]
-
Concentration Exceeded Solubility Limit: Preparing a stock solution at a concentration higher than the substrate's solubility limit will lead to precipitation.
-
Improper Dissolution Technique: Simply adding the solvent to the lyophilized powder may not be sufficient for complete dissolution, leading to the formation of micro-precipitates that can aggregate over time.
-
Temperature Effects: The solubility of peptides can be temperature-dependent. A sudden change in temperature, such as moving a solution from room temperature to a cold environment, can cause the substrate to precipitate.
-
Solution: Allow the solution to equilibrate to the experimental temperature before use. When diluting a concentrated stock into a colder buffer, do so gradually while mixing.
-
Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is lower.
-
High Final Concentration of Organic Solvent: While DMSO is an excellent solvent for initial dissolution, high concentrations in the final assay volume can be toxic to cells and may affect enzyme activity.
-
Solution: It is a common practice to first dissolve the peptide in 100% DMSO and then slowly dilute it with the aqueous buffer to the desired final concentration. Ensure the final DMSO concentration in your assay is as low as possible, typically below 1%.
-
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your assay buffer can influence the solubility of the peptide.
-
Solution: The optimal pH for dipeptidyl peptidase II (DPP II) activity is acidic, around 5.5, while dipeptidyl peptidase IV (DPP IV) functions optimally at a neutral to slightly alkaline pH of 7.5-7.8.[3][4][5] Ensure your assay buffer is optimized for the specific enzyme you are studying. For general use with fluorogenic peptide substrates, a buffer like 50 mM Tris-HCl with appropriate salts is often a good starting point.[6]
-
Q3: My this compound solution appears cloudy. Can I still use it?
A3: A cloudy solution indicates the presence of undissolved substrate, which can lead to inaccurate and irreproducible results in your experiments. It is not recommended to use a cloudy solution. The cloudiness is due to fine precipitates that will affect the actual concentration of the substrate in your assay.
-
Solution: Attempt to redissolve the precipitate by gentle warming and vortexing. If this fails, the solution should be discarded, and a fresh solution should be prepared following the recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic substrate for the enzymes dipeptidyl peptidase II (DPP II) and dipeptidyl peptidase IV (DPP IV/CD26).[7] Upon cleavage by these enzymes, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, which can be measured to quantify enzyme activity.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of the substrate.
-
Lyophilized Powder: Store at -20°C for up to one year or at -80°C for up to two years.[1][2]
-
In Solvent: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months. Always protect the solutions from light.[1][2][8]
Q3: What is the role of the diTFA salt in this compound?
A3: The di-trifluoroacetate (diTFA) is a counterion that remains from the peptide synthesis and purification process. TFA can influence the physicochemical properties of the peptide, including its solubility and aggregation. In some cases, TFA has been shown to affect biological assays.
Q4: Can I remove the TFA counterion from my peptide?
A4: Yes, it is possible to perform a counterion exchange, for example, to a hydrochloride (HCl) or acetate (B1210297) salt. This typically involves dissolving the peptide in a solution containing the new counterion (e.g., a dilute HCl solution) and then lyophilizing. This process may need to be repeated to ensure complete exchange.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 628.52 g/mol .
-
For 1 mg of peptide, add 159.1 µL of DMSO.
-
For 5 mg of peptide, add 795.5 µL of DMSO.
-
-
Carefully add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex the vial for 1-2 minutes until the peptide is completely dissolved.
-
If any particulates remain, sonicate the solution in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Preparation of a Working Solution for Enzymatic Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5 for DPP IV; 50 mM Sodium Acetate, pH 5.5 for DPP II)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of the substrate in your assay. A typical starting point for fluorogenic substrates is in the low micromolar range (e.g., 10-100 µM).
-
Perform a serial dilution of the stock solution in the assay buffer to achieve the final working concentration.
-
Crucially, add the DMSO stock solution to the assay buffer slowly while gently vortexing. This gradual dilution helps to prevent the substrate from precipitating out of the solution.
-
Ensure the final concentration of DMSO in the assay is kept to a minimum (ideally ≤ 1%) to avoid affecting enzyme activity.
-
Use the freshly prepared working solution immediately in your enzymatic assay.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration (at max solubility) | Notes |
| Water | 100 mg/mL | 159.10 mM | Ultrasonic assistance may be needed for complete dissolution.[1][2] |
| DMSO | 100 mg/mL | 159.10 mM | Use of fresh, anhydrous DMSO is critical.[1][2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture and light.[1][2] |
| -80°C | 2 years | Sealed, away from moisture and light.[1][2] | |
| In Solvent | -20°C | 1 month | Aliquoted, sealed, away from moisture and light.[1][2][8] |
| -80°C | 6 months | Aliquoted, sealed, away from moisture and light.[1][2][8] |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.es [promega.es]
- 6. benchchem.com [benchchem.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Lys-Pro-AMC diTFA Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzyme concentration for kinetic assays using the fluorogenic substrate Lys-Pro-AMC diTFA.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during their experiments.
Q1: Why is my background fluorescence high in the control wells (no enzyme)?
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Common causes include:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, especially under non-optimal pH conditions or prolonged exposure to light.[1]
-
Contaminated Reagents: Buffers, water, or other assay components may contain fluorescent contaminants.
-
Autofluorescence of Test Compounds: If screening inhibitors, the compounds themselves may fluoresce at the excitation and emission wavelengths of AMC.
-
Impure Substrate: The substrate preparation may contain trace amounts of free AMC from manufacturing or degradation during storage.[1]
Troubleshooting Steps:
-
Run a "substrate-only" control: Incubate the this compound in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis.
-
Protect from light: Prepare substrate solutions fresh and protect them from light during storage and the experiment.[1]
-
Use high-purity reagents: Ensure all buffers are prepared with high-purity water and fresh reagents.
-
Perform a compound autofluorescence check: If testing inhibitors, measure the fluorescence of the compound in the assay buffer without the enzyme or substrate.
Q2: My reaction rate is non-linear. What could be the cause?
A non-linear reaction rate can complicate the determination of initial velocity. The primary reasons for this are:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed rapidly, leading to a decrease in the reaction rate over time.
-
Enzyme Instability: The enzyme may lose activity during the assay due to factors like temperature, pH, or the presence of inhibitors.
-
Product Inhibition: The cleaved products, free AMC or the Lys-Pro dipeptide, may inhibit the enzyme's activity.[2]
-
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light may be absorbed by the solution components, leading to a non-linear relationship between fluorescence and product concentration.
Troubleshooting Steps:
-
Reduce enzyme concentration: Perform a titration of the enzyme concentration to find a level that results in a linear reaction rate for the desired assay duration.[2]
-
Analyze the initial phase: Ensure that you are calculating the initial velocity from the linear portion of the progress curve.
-
Check enzyme stability: Run a control reaction to confirm the enzyme remains active throughout the intended assay time.
Q3: I am seeing little to no fluorescence signal. What should I check?
A weak or absent signal can be due to several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[3]
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorescence plate reader may be set incorrectly for AMC.[4][5]
-
Presence of Inhibitors: Components in your assay buffer or sample may be inhibiting the enzyme.
-
Incorrect pH or Temperature: The assay conditions may not be optimal for enzyme activity.
Troubleshooting Steps:
-
Verify instrument settings: Ensure the excitation wavelength is set to ~360-380 nm and the emission wavelength is set to ~440-460 nm.[4][5]
-
Test with a positive control: If possible, use a known activator or a different batch of enzyme to confirm assay setup.
-
Optimize assay conditions: Verify that the pH and temperature of your assay are optimal for your specific enzyme.
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol outlines the steps to identify an enzyme concentration that produces a linear increase in fluorescence over a desired time period.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
Assay Buffer (appropriate for the enzyme)
-
Anhydrous DMSO
-
Black, opaque 96-well microplate[5]
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C, protected from light.[6]
-
Prepare Enzyme Dilutions: Create a series of enzyme dilutions in the assay buffer. The concentration range will depend on the enzyme's activity and should be determined empirically, but a starting point could be in the nanomolar to low micromolar range.
-
Prepare Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. A common starting concentration is at or near the enzyme's Km, if known. If not, 10-50 µM can be used as a starting point.[2]
-
Set up the Assay Plate:
-
Add assay buffer and substrate working solution to the wells.
-
Include a "no-enzyme" control with only buffer and substrate.
-
Initiate the reaction by adding the different enzyme dilutions to the wells.
-
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for your enzyme. Measure fluorescence in kinetic mode with readings every 1-2 minutes for 30-60 minutes.[2][6]
-
Analyze the Data:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Plot the relative fluorescence units (RFU) against time for each enzyme concentration.
-
Select the enzyme concentration that results in a linear increase in fluorescence for the desired duration of your main experiment.
-
Protocol 2: Determining Michaelis-Menten Constants (Km and Vmax)
This protocol is for determining the kinetic parameters of your enzyme with the this compound substrate.
Procedure:
-
Select Optimal Enzyme Concentration: Use an enzyme concentration determined from Protocol 1 that gives a robust and linear signal.
-
Prepare Substrate Dilutions: Create a series of this compound dilutions in the assay buffer. A typical range might be 0.1 to 100 µM, spanning below and above the expected Km.[2]
-
Set up the Assay Plate:
-
Add assay buffer and the optimal enzyme concentration to the wells.
-
Initiate the reactions by adding the different substrate dilutions.
-
-
Measure and Analyze:
-
Measure the initial reaction velocity (slope of the linear phase) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[2]
-
Data Presentation
Table 1: Typical Instrument Settings for AMC-Based Assays
| Parameter | Recommended Setting |
| Excitation Wavelength | 360 - 380 nm[4][5] |
| Emission Wavelength | 440 - 460 nm[4][5] |
| Plate Type | Black, opaque microplate[5] |
| Read Mode | Kinetic |
| Temperature | Optimal for the specific enzyme (e.g., 25°C or 37°C) |
Table 2: Example Data from Enzyme Concentration Titration
| Enzyme Concentration (nM) | Initial Velocity (RFU/min) | Linearity (R²) |
| 0 (No-Enzyme Control) | 15 | N/A |
| 1 | 150 | 0.995 |
| 5 | 720 | 0.998 |
| 10 | 1450 | 0.996 |
| 20 | 2800 | 0.985 (slight curve) |
| 50 | 5500 | 0.950 (non-linear) |
Note: This is example data. Your results will vary depending on the enzyme and assay conditions.
Visualizations
References
Technical Support Center: Lys-Pro-AMC diTFA-Based Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Lys-Pro-AMC diTFA-based enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it assay?
This compound is a fluorogenic substrate used to measure the activity of specific proteases. The substrate consists of the dipeptide L-lysyl-L-proline linked to 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide bond is cleaved by a target enzyme, the highly fluorescent AMC molecule is released. The "diTFA" indicates that the compound is a ditrifluoroacetate salt, which can influence its solubility and handling properties. This substrate is commonly used to assay the activity of dipeptidyl peptidase IV (DPP-IV/CD26) and prolyl oligopeptidase (POP).[1][2]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The free AMC fluorophore is typically excited at a wavelength range of 350-380 nm, and its emission is measured at a wavelength range of 440-460 nm.[3][4] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.
Q3: How should this compound be stored?
For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C for up to six months. For short-term storage, -20°C for up to one month is acceptable.[5] The substrate is light-sensitive and should be protected from light during storage and handling. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the substrate upon reconstitution.[6]
Q4: Can the trifluoroacetate (B77799) (TFA) salt affect my assay?
Yes, the TFA counter-ion can impact biological assays. Residual TFA can lower the pH of your assay buffer, which may affect enzyme activity and substrate stability.[7] In some cellular assays, TFA has been shown to have biological effects, potentially leading to inconsistent results.[7][8] While typically present at low concentrations that may not significantly interfere with biochemical assays, it is a factor to consider, especially if observing unexpected pH changes or variability in results.
Troubleshooting Guide
Problem 1: High Background Fluorescence in "No-Enzyme" or "Buffer-Only" Controls
High background fluorescence can mask the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate Instability/Autohydrolysis | The this compound substrate may be degrading non-enzymatically.[6] • Solution: Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] Protect the substrate from light at all times.[6] Evaluate the stability of the substrate in your assay buffer by incubating the substrate alone and measuring fluorescence over time; a significant increase indicates instability. |
| Contaminated Reagents | Buffers, water, or other reagents may be contaminated with fluorescent compounds.[9] • Solution: Use high-purity reagents and water (e.g., HPLC-grade) to prepare all buffers and solutions. If possible, test the background fluorescence of individual assay components. |
| Autofluorescence from Test Compounds | The inhibitor compound itself may be fluorescent at the assay wavelengths, leading to false positives.[9] • Solution: Run a "compound-only" control containing the assay buffer and the test compound (at the highest concentration used) but no enzyme or substrate. Subtract this background fluorescence from the corresponding experimental wells. |
| Plasticware Autofluorescence | Some microplates can have inherent fluorescence. • Solution: Use black, opaque-walled microplates, preferably with a clear bottom if reading from below, to minimize light scatter and background fluorescence.[10] |
Problem 2: Low or No Signal (Low Enzyme Activity)
A weak or absent signal can arise from various issues with the enzyme, substrate, or assay conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. • Solution: Ensure the enzyme has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles. Run a positive control with a known active enzyme to verify its viability. |
| Suboptimal Enzyme or Substrate Concentration | The concentrations of the enzyme or substrate may be too low to generate a detectable signal. • Solution: Perform an enzyme titration with a fixed, saturating concentration of this compound to determine the optimal enzyme concentration. Then, with the optimal enzyme concentration, perform a substrate titration to determine the Km and ensure the substrate concentration is appropriate for the assay (typically at or near the Km for inhibitor screening). |
| Incorrect Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme. • Solution: Consult the literature for the optimal pH and temperature for your specific enzyme (e.g., DPP-IV or POP). Ensure the assay buffer components are compatible with enzyme activity. |
| Substrate Solubility Issues | The this compound may not be fully dissolved in the assay buffer. • Solution: Ensure the substrate is completely dissolved in a suitable stock solvent (like DMSO) before diluting it into the aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting enzyme activity. |
Problem 3: Non-Linear Reaction Rate
The rate of fluorescence increase should be linear during the initial phase of the reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate Depletion | The enzyme concentration is too high, leading to rapid consumption of the substrate. • Solution: Decrease the enzyme concentration to a level that results in a linear reaction rate for the desired duration of the assay.[9] |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. • Solution: Reduce the incubation time and measure the initial velocity (V₀) where the rate is linear. Ensure the assay buffer contains any necessary stabilizing agents (e.g., BSA, DTT). |
| Inhibitor-Related Artifacts | The test compound may be precipitating at higher concentrations or acting as a non-specific inhibitor. • Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility of your compound in the assay buffer. Include appropriate controls to identify non-specific inhibition. |
Experimental Protocols
Protocol 1: DPP-IV Inhibition Assay using this compound
This protocol provides a framework for a 96-well plate-based fluorometric assay to determine the IC₅₀ value of a test compound for DPP-IV.
Materials:
-
Recombinant human DPP-IV
-
This compound
-
DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
DMSO (or other suitable solvent for compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
DPP-IV Enzyme: Dilute the recombinant DPP-IV to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
This compound Substrate: Prepare a stock solution in DMSO. Dilute the stock solution in Assay Buffer to the final working concentration. The final concentration should ideally be at or near the Km value for DPP-IV.
-
Test Compounds/Inhibitors: Prepare a series of dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).
Assay Procedure:
-
Plate Setup:
-
Inhibitor Wells: Add 50 µL of the diluted test compound solutions to the respective wells.
-
Positive Control Wells: Add 50 µL of the diluted positive control inhibitor solutions.
-
100% Activity Control (No Inhibitor): Add 50 µL of Assay Buffer containing the same final concentration of solvent as the inhibitor wells.
-
Blank (No Enzyme) Control: Add 75 µL of Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the this compound substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of 100% activity control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. promega.es [promega.es]
- 2. benchchem.com [benchchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to correct for inner filter effect in Lys-Pro-AMC diTFA assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on correcting for the inner filter effect (IFE) in Lys-Pro-AMC diTFA assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) and how does it impact my this compound assay?
The inner filter effect is an optical artifact that leads to a reduction in the observed fluorescence intensity.[1] It is not a form of fluorescence quenching, which involves molecular interactions, but rather an attenuation of the light signal as it passes through the sample. In the context of a this compound assay, which typically measures enzyme activity (like Dipeptidyl Peptidase IV, DPP4) by the release of the fluorophore 7-Amino-4-methylcoumarin (AMC), the IFE can cause an underestimation of enzymatic activity. This can lead to inaccurate kinetic parameters (K_m, k_cat) and incorrect assessment of inhibitor potency.
There are two types of inner filter effect:
-
Primary IFE: Occurs when the excitation light is absorbed by components in the sample before it can reach the fluorescent molecule (the released AMC). This reduces the amount of fluorophore that is excited, leading to lower fluorescence emission.
-
Secondary IFE: Happens when the fluorescence emitted by AMC is re-absorbed by other molecules in the solution before it reaches the detector.
Q2: What are the primary causes of the Inner Filter Effect in this compound assays?
The most common causes of IFE in these assays are:
-
High concentrations of the this compound substrate: The substrate itself may absorb light at the excitation or emission wavelengths.
-
High concentrations of the fluorescent product (AMC): As the enzymatic reaction progresses, the concentration of the highly fluorescent product, AMC, increases. At high concentrations, AMC can contribute to both primary and secondary IFE.
-
Presence of other absorbing compounds: Test compounds (e.g., potential inhibitors in a drug screening assay), buffer components, or other molecules in the sample that absorb light at the excitation (around 350-360 nm) or emission (around 450-465 nm) wavelengths of AMC can cause IFE.[2]
Q3: How can I determine if my assay is affected by the Inner Filter Effect?
A key indicator of the inner filter effect is a loss of the linear relationship between fluorescence intensity and the concentration of the fluorophore (AMC). If you observe that the fluorescence signal plateaus or even decreases at higher concentrations of AMC (or at later time points in your kinetic assay), your assay is likely affected by IFE.
A good practice is to measure the absorbance of your sample components (substrate, buffer, test compounds) at the excitation and emission wavelengths of AMC. As a general rule, if the total absorbance of the sample is greater than 0.1, the inner filter effect is likely to be significant.[3]
Q4: What is the difference between the Inner Filter Effect and fluorescence quenching?
Both the inner filter effect and fluorescence quenching result in decreased fluorescence intensity, but their underlying mechanisms are different.
-
Inner Filter Effect: An optical artifact caused by the absorption of light by the bulk of the sample. It is dependent on the concentration of absorbing species and the path length of the light.
-
Fluorescence Quenching: Results from molecular interactions between the fluorophore and other molecules (quenchers) in the solution. This leads to non-radiative decay from the excited state.
A simple way to distinguish between the two is that quenching is often temperature-dependent, whereas the inner filter effect is not.
Troubleshooting Guides
Issue 1: Non-linear standard curve for AMC.
-
Possible Cause: The inner filter effect at higher concentrations of AMC.
-
Solution:
-
Measure Absorbance: Measure the absorbance of your AMC standards at the excitation (A_ex) and emission (A_em) wavelengths used in your assay.
-
Apply Correction: Use the following formula to correct the observed fluorescence (F_obs) for the inner filter effect to obtain the corrected fluorescence (F_corr): F_corr = F_obs * 10^((A_ex + A_em) / 2)[1]
-
Re-plot: Plot the corrected fluorescence (F_corr) against the AMC concentration. The relationship should now be linear over a wider concentration range.
-
Issue 2: Underestimation of enzyme activity or inhibitor potency.
-
Possible Cause: The inner filter effect caused by the substrate, the reaction product (AMC), or the test compound is reducing the observed fluorescence signal.
-
Solution:
-
Measure Absorbance of All Components: Before running the kinetic assay, measure the absorbance of the substrate (this compound) and the test compound at the concentrations used in the assay, at both the excitation and emission wavelengths.
-
Correct for Background Absorbance: If the substrate or test compound has significant absorbance, you will need to apply a correction factor to your kinetic data.
-
Follow the Correction Protocol: Utilize the detailed experimental protocol below to systematically correct for the inner filter effect.
-
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect in a DPP4-like Enzyme Assay
This protocol describes how to correct for the inner filter effect using absorbance measurements.
Materials:
-
This compound substrate
-
DPP4 enzyme (or other relevant enzyme)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Test compounds (inhibitors)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm[4]
-
UV-Vis spectrophotometer or microplate reader capable of absorbance measurements
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of AMC standard in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer to create a series of standards (e.g., 0-100 µM).
-
Prepare the this compound substrate solution in Assay Buffer at the desired concentration.
-
Prepare the enzyme solution in Assay Buffer.
-
Prepare stock solutions of test compounds in a suitable solvent.
-
-
Absorbance Measurements:
-
In a clear 96-well plate, measure the absorbance of each AMC standard, the substrate solution, and each test compound at the assay concentrations at both the excitation wavelength (A_ex, e.g., 360 nm) and the emission wavelength (A_em, e.g., 460 nm). Use the Assay Buffer as a blank.
-
-
Fluorescence Measurements:
-
In a black 96-well plate, add the AMC standards in triplicate.
-
Set up your enzyme reaction wells: Assay Buffer, enzyme, and test compound/vehicle.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the fluorescence intensity (F_obs) over time in a kinetic mode.
-
-
Data Correction and Analysis:
-
For each time point in your kinetic assay, calculate the total absorbance at the excitation and emission wavelengths (A_ex_total and A_em_total). This will be the sum of the absorbance of the remaining substrate, the formed product (AMC), and any test compound.
-
Apply the inner filter effect correction formula to the observed fluorescence at each time point: F_corr = F_obs * 10^((A_ex_total + A_em_total) / 2)
-
Use the corrected fluorescence values (F_corr) to determine the reaction rates and subsequently the enzyme activity and inhibitor potency.
-
Data Presentation
Table 1: Example of Inner Filter Effect on AMC Fluorescence and Correction
| AMC Concentration (µM) | Absorbance at 360 nm (A_ex) | Absorbance at 460 nm (A_em) | Observed Fluorescence (F_obs) | Correction Factor (10^((A_ex + A_em)/2)) | Corrected Fluorescence (F_corr) |
| 0 | 0.000 | 0.000 | 50 | 1.00 | 50 |
| 10 | 0.020 | 0.005 | 5000 | 1.03 | 5150 |
| 25 | 0.050 | 0.012 | 12000 | 1.07 | 12840 |
| 50 | 0.100 | 0.025 | 21000 | 1.15 | 24150 |
| 75 | 0.150 | 0.037 | 28000 | 1.23 | 34440 |
| 100 | 0.200 | 0.050 | 32000 | 1.33 | 42560 |
Note: The absorbance and fluorescence values in this table are illustrative to demonstrate the principle of the correction.
Visualizations
References
Instability issues with Lys-Pro-AMC diTFA and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with the fluorogenic substrate Lys-Pro-AMC diTFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic dipeptide substrate used to measure the enzymatic activity of certain proteases. The dipeptide, Lysyl-Proline (Lys-Pro), is a target for specific peptidases. It is covalently linked to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter. When the peptide bond between the Proline and AMC is cleaved by an enzyme, the free AMC fluoresces, allowing for a quantitative measurement of enzyme activity. The "diTFA" indicates that the peptide is supplied as a ditrifluoroacetate salt, which results from the purification process using trifluoroacetic acid (TFA). Its most common application is in assays for Dipeptidyl Peptidase IV (DPP-IV/CD26) activity.
Q2: My assay is showing high background fluorescence. What could be the cause?
High background fluorescence can stem from several sources:
-
Substrate Hydrolysis: The Lys-Pro-AMC substrate may be degrading spontaneously in your assay buffer. This can be influenced by the pH and temperature of your buffer.
-
Photobleaching: Exposure of the substrate or the free AMC to light for prolonged periods can lead to increased background.
-
Contaminated Reagents: Your buffer components or enzyme preparation may be contaminated with other proteases that can cleave the substrate.
Q3: Why is my this compound solution cloudy or showing precipitation?
Cloudiness or precipitation upon dissolving the lyophilized powder can be due to:
-
Solubility Issues: The peptide may have limited solubility in your chosen solvent. While water is a common solvent, for some peptides, the presence of the TFA counter-ion can affect solubility.
-
Aggregation: The TFA counter-ion can sometimes promote the aggregation of peptides, leading to insolubility.
-
Improper Storage: Repeated freeze-thaw cycles can lead to degradation and aggregation of the peptide. It is recommended to aliquot the stock solution upon initial preparation.[1]
Q4: Can the trifluoroacetate (B77799) (TFA) counter-ion affect my experiment?
Yes, the TFA counter-ion can have several effects on your experiment:
-
Biological Activity: Residual TFA can be cytotoxic in cell-based assays, potentially leading to misleading results.
-
Physicochemical Properties: TFA can alter the solubility and aggregation propensity of the peptide.
-
pH Alteration: The acidic nature of TFA can slightly lower the pH of your stock solution and, if at a high enough concentration, your assay buffer.
Troubleshooting Guides
Issue 1: High Background Signal or Signal Instability
| Possible Cause | Troubleshooting Steps |
| Spontaneous Substrate Hydrolysis | 1. Optimize Buffer pH: The stability of the peptide-AMC bond is pH-dependent. For DPP-IV assays, a pH of 7.4-8.0 is generally optimal for enzyme activity. Avoid highly acidic or basic buffers. 2. Prepare Fresh Solutions: Prepare the working solution of this compound fresh for each experiment. 3. Run a "No Enzyme" Control: Always include a control well with the substrate and buffer but without the enzyme to measure the rate of spontaneous hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rate. |
| Photobleaching | 1. Protect from Light: Store the solid compound and all solutions containing Lys-Pro-AMC or free AMC protected from light. Use amber tubes or wrap tubes in foil. 2. Minimize Light Exposure During Assay: When using a plate reader, minimize the number of reads and the exposure time per read. |
| Contamination | 1. Use High-Purity Reagents: Ensure all buffer components are of high purity and free of contaminating proteases. 2. Filter Sterilize: If using an aqueous stock solution, filter it through a 0.22 µm filter before use.[1] |
Issue 2: Poor Solubility or Peptide Aggregation
| Possible Cause | Troubleshooting Steps |
| TFA Counter-ion Effects | 1. Consider Counter-ion Exchange: For sensitive applications, consider exchanging the TFA counter-ion for a more biocompatible one like hydrochloride (HCl) or acetate. This can be done by repeated lyophilization from a dilute HCl or acetic acid solution. 2. Use a Co-solvent: If solubility in aqueous buffer is low, consider preparing the initial high-concentration stock solution in an organic solvent like DMSO, and then diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect your enzyme's activity. |
| Improper Handling | 1. Aliquot Stock Solutions: After initial solubilization, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] 2. Proper Storage: Store the lyophilized powder at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage. Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
Quantitative Data on Substrate Stability
Table 1: Illustrative pH Stability of a Fluorogenic Peptide-AMC Substrate (Data is representative and based on the stability of MeRho-Lys-Gly-Leu(Ac) at 30°C)
| pH | Relative Stability (% remaining after 1 hour) |
| 4.0 | 98% |
| 5.0 | 99% |
| 6.0 | 99% |
| 7.0 | 95% |
| 8.0 | 90% |
| 9.0 | 82% |
| 10.0 | 70% |
Table 2: Illustrative Temperature Stability of a Fluorogenic Peptide-AMC Substrate (Data is representative and based on the stability of MeRho-Lys-Gly-Leu(Ac) in HEPES buffer, pH 8.3)
| Temperature (°C) | Half-life (hours) |
| 25 | > 24 |
| 37 | 18 |
| 45 | 10 |
| 55 | 5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a suitable solvent. For a 10 mM stock solution, add the appropriate volume of high-purity water or DMSO. For example, for 1 mg of this compound (MW: 628.55 g/mol ), add 159.1 µL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage and Handling:
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
-
Protocol 2: Dipeptidyl Peptidase IV (DPP-IV) Activity Assay
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
DPP-IV Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DPP-IV Enzyme Solution: Prepare a working solution of recombinant human DPP-IV in DPP-IV Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically. A starting point could be in the range of 1-10 ng/mL.
-
Lys-Pro-AMC Substrate Solution: Dilute the 10 mM stock solution in DPP-IV Assay Buffer to a final working concentration. A common starting concentration is 100 µM.
-
Inhibitor Solution (Optional): If screening for inhibitors, prepare a solution of the inhibitor in DPP-IV Assay Buffer at the desired concentration.
-
-
Assay Procedure:
-
Add 50 µL of DPP-IV Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
For inhibitor screening, add 10 µL of the inhibitor solution to the appropriate wells. For control wells, add 10 µL of DPP-IV Assay Buffer.
-
Add 20 µL of the DPP-IV Enzyme Solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of DPP-IV Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Lys-Pro-AMC Substrate Solution to all wells.
-
Immediately measure the fluorescence in a microplate reader with excitation at ~360-380 nm and emission at ~460 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
For each time point, subtract the fluorescence of the "no enzyme" control from the fluorescence of the wells containing the enzyme.
-
Plot the change in fluorescence over time. The initial linear portion of the curve represents the reaction rate.
-
Calculate the enzyme activity based on a standard curve of free AMC.
-
Visualizations
Caption: Enzymatic cleavage of Lys-Pro-AMC by DPP-IV.
Caption: Troubleshooting workflow for high background signal.
Caption: DPP-IV enzymatic assay workflow.
References
Navigating Interference in Lys-Pro-AMC diTFA Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Lys-Pro-AMC diTFA assays, particularly in the context of identifying interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the activity of enzymes that cleave the dipeptide Lys-Pro, such as Dipeptidyl Peptidase IV (DPP-IV). The substrate, Lys-Pro-7-amino-4-methylcoumarin (AMC), is comprised of the dipeptide Lys-Pro linked to the fluorescent reporter molecule AMC. In its intact form, the fluorescence of AMC is quenched. When an enzyme like DPP-IV cleaves the amide bond between proline and AMC, the free AMC is released, leading to a significant increase in fluorescence. This fluorescence intensity is directly proportional to the enzyme's activity. The trifluoroacetate (B77799) (diTFA) salt form enhances the substrate's solubility.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
A2: The optimal excitation wavelength for free AMC is in the range of 350-380 nm, and the optimal emission wavelength is between 450-465 nm.[1][2][3] It is recommended to confirm the optimal settings for your specific instrument and buffer conditions.
Q3: What are common causes of high background fluorescence in my negative control wells?
A3: High background fluorescence can be attributed to several factors:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, especially if the buffer pH is not optimal or if it's exposed to light for extended periods.
-
Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent contaminants.
-
Autofluorescence of Test Compounds: Many small molecules inherently fluoresce at similar wavelengths to AMC, which can be misinterpreted as enzyme activity. This is a frequent cause of false positives in high-throughput screening.
Q4: Why might I observe a lower fluorescence signal than expected or a signal that decreases over time?
A4: A lower-than-expected or decreasing signal can indicate several issues:
-
Fluorescence Quenching: The test compound may absorb the excitation or emission light, a phenomenon known as the inner filter effect. This reduces the detected fluorescence and can be mistaken for enzyme inhibition.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions (e.g., pH, temperature), leading to a loss of activity over the measurement period.
-
Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit the enzyme.
Troubleshooting Guide
Problem 1: High background fluorescence is obscuring the assay window.
-
Isolate the Source:
-
Substrate-only control: Incubate the this compound substrate in the assay buffer without the enzyme. A significant increase in fluorescence over time points to substrate instability.
-
Buffer-only control: Measure the fluorescence of the assay buffer alone to check for contamination.
-
Compound-only control: Add your test compound to the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence (autofluorescence).
-
-
Solutions:
-
Prepare fresh substrate for each experiment and store it protected from light at -20°C or -80°C.
-
Use high-purity, freshly prepared buffers and reagents.
-
If compound autofluorescence is an issue, follow the protocol for identifying autofluorescent compounds and consider spectral shift analysis or using alternative fluorophores if possible.
-
Problem 2: Potential false positive "hits" are observed in an inhibitor screen.
-
Identify the Mechanism of Interference:
-
Autofluorescence: As described above, check for the compound's intrinsic fluorescence.
-
Fluorescence Enhancement: Some compounds may interact with AMC to increase its fluorescence, leading to a false positive signal.
-
-
Solutions:
-
Perform a pre-read of the compound plate before adding the enzyme and substrate to identify autofluorescent compounds.
-
For suspected fluorescence enhancers, run a control with the compound and free AMC to see if the fluorescence is further increased.
-
Problem 3: Potential false negative "hits" are observed in an inhibitor screen.
-
Identify the Mechanism of Interference:
-
Fluorescence Quenching: The compound may be absorbing the excitation or emission light.
-
Compound Precipitation: The compound may be precipitating out of solution, which can scatter light and interfere with fluorescence readings.
-
-
Solutions:
-
Perform a fluorescence quenching control by adding the test compound to a solution of free AMC. A decrease in fluorescence compared to the AMC-only control indicates quenching.
-
Visually inspect the assay plate for any signs of precipitation. If observed, consider lowering the compound concentration or adjusting the solvent (e.g., DMSO) concentration.
-
Data on Interfering Compounds
The following tables summarize quantitative data on the interference of select polyphenols in a DPP-IV fluorescence assay using an AMC-based substrate. These compounds can serve as examples of potential interfering molecules in similar assays.
Table 1: Effect of Polyphenols on Fluorescence in the Presence of AMC
| Compound (5 µM) | Environment | % Change in Fluorescence (Mean ± SD) |
| Quercetin | Human Serum | -6.75 ± 2.78% |
| Urolithin B | Assay Buffer | +5.44 ± 2.17% |
| Urolithin B | DPP IV Solution | +7.43 ± 4.22% |
| 6-Methoxyflavone | Human Serum | +9.83 ± 2.10% |
Data adapted from Dirimanov and Högger, 2020.[4]
Table 2: Autofluorescence of Polyphenols in the Absence of AMC
| Compound (5 µM) | Environment | % Change in Fluorescence (Mean ± SD) |
| Urolithin B | Assay Buffer | +10.94 ± 3.28% |
| Urolithin B | DPP IV Solution | +10.45 ± 4.37% |
Data adapted from Dirimanov and Högger, 2020.[4]
Experimental Protocols
Protocol 1: Standard this compound DPP-IV Activity Assay
This protocol provides a framework for measuring DPP-IV activity. Optimal concentrations of enzyme and substrate should be determined empirically.
Materials:
-
This compound substrate
-
Purified DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[3]
-
Free 7-amino-4-methylcoumarin (B1665955) (AMC) for standard curve
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in the assay buffer.
-
Perform serial dilutions to create a standard curve (e.g., 0-10 µM).
-
-
Reagent Preparation:
-
Prepare the this compound substrate stock solution in an appropriate solvent (e.g., DMSO).
-
Dilute the substrate to the final working concentration in the assay buffer immediately before use.
-
Prepare the DPP-IV enzyme solution in the assay buffer.
-
-
Assay Procedure:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the enzyme solution to the appropriate wells. Include a "no-enzyme" control (buffer only).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the AMC standard curve to convert the rate from Relative Fluorescence Units (RFU)/min to µM/min.
-
Protocol 2: Identifying Autofluorescent Compounds
Procedure:
-
In a 96-well plate, add your test compounds at the desired final assay concentration to the assay buffer.
-
Include "buffer-only" wells as a negative control.
-
Do not add the enzyme or the this compound substrate.
-
Read the fluorescence at the same excitation and emission wavelengths used for the primary assay.
-
Analysis: A significant signal in the absence of enzyme and substrate indicates that the compound is autofluorescent.
Protocol 3: Identifying Compounds that Quench AMC Fluorescence
Procedure:
-
Prepare a solution of free AMC in the assay buffer at a concentration that gives a mid-range fluorescence signal.
-
In a 96-well plate, add the AMC solution to wells.
-
Add your test compounds to the designated wells.
-
Include control wells with the AMC solution and the compound solvent (e.g., DMSO) but no test compound.
-
Read the fluorescence at the appropriate wavelengths for AMC.
-
Analysis: A significant decrease in fluorescence in the presence of the test compound compared to the control indicates fluorescence quenching.
Visualizing Workflows and Interference Mechanisms
Figure 1: Principle of the this compound fluorometric assay.
Figure 2: Overview of common interference mechanisms leading to false results.
Figure 3: A logical workflow for troubleshooting unexpected assay results.
References
Improving reproducibility of Lys-Pro-AMC diTFA assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their Lys-Pro-AMC diTTFA assay results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Lys-Pro-AMC diTFA assay?
The this compound assay is a fluorometric method for detecting and measuring the activity of enzymes that cleave the Lys-Pro dipeptide, such as dipeptidyl peptidase IV (DPP-IV). The substrate, Lys-Pro-AMC, is composed of the dipeptide Lys-Pro linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the dipeptide and AMC, free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence, measured over time, is directly proportional to the enzyme's activity.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the integrity of the this compound substrate.[1]
-
Long-term storage: For periods up to 6 months, store the lyophilized powder or stock solutions at -80°C in a sealed container, protected from light and moisture.[1]
-
Short-term storage: For up to one month, storage at -20°C is suitable.[1]
-
Reconstituted Substrate: Once reconstituted, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to substrate degradation.[1]
-
Light Sensitivity: Protect the substrate from light at all stages of storage and during the assay itself to prevent photobleaching and non-enzymatic degradation.
Q3: What are the optimal excitation and emission wavelengths for detecting free AMC?
The optimal wavelengths for detecting the fluorescence of free AMC are:
-
Excitation: 340-380 nm
-
Emission: 440-460 nm
It is recommended to confirm the optimal settings for your specific microplate reader.
Q4: How can I determine the optimal concentration of this compound for my assay?
The optimal substrate concentration should be determined experimentally by performing a substrate titration. This involves measuring the initial reaction velocity at a range of substrate concentrations while keeping the enzyme concentration constant. The resulting data, when plotted as reaction rate versus substrate concentration, should yield a hyperbolic curve. For determining the Michaelis constant (Km) and maximum velocity (Vmax), it is recommended to use substrate concentrations ranging from 0.2 to 5.0 times the estimated Km.
Q5: What is the role of DMSO in this assay and what is the maximum recommended concentration?
This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. However, high concentrations of DMSO in the final reaction mixture can inhibit enzyme activity. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 5%, and to maintain a consistent concentration across all wells, including controls.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound assay, leading to poor reproducibility.
High Background Fluorescence
Problem: High fluorescence signal in "no-enzyme" or "buffer-only" control wells.
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | - Improper Storage: Ensure the substrate is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[2] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] - Non-Optimal pH: Verify that the pH of the assay buffer is within the optimal range for both enzyme activity and substrate stability.[2] - Contaminated Reagents: Use high-purity water and freshly prepared buffers. |
| Autofluorescence of Assay Components | - Buffer Components: Test the fluorescence of the assay buffer alone. If it is high, remake the buffer with fresh, high-purity reagents. - Test Compounds: If screening for inhibitors, test the intrinsic fluorescence of the compounds in the absence of enzyme and substrate. - DMSO Concentration: Keep the final DMSO concentration low (ideally < 1-2%) and consistent across all wells.[2] |
| Substrate Impurity | The substrate may contain trace amounts of free AMC from manufacturing or degradation during shipping. If suspected, consider purchasing a new lot of high-purity substrate.[2] |
| Microplate Issues | Use black, opaque microplates to minimize background fluorescence and prevent light scattering between wells. |
Low or No Signal
Problem: The fluorescence signal in the presence of the enzyme is weak or indistinguishable from the background.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Improper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. - Incorrect Buffer Conditions: Verify that the pH, ionic strength, and any necessary cofactors in the assay buffer are optimal for enzyme activity. - Enzyme Concentration: The enzyme concentration may be too low. Perform an enzyme titration to determine the optimal concentration that provides a linear reaction rate. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the microplate reader are set correctly for AMC (Ex: 340-380 nm, Em: 440-460 nm). |
| Presence of Inhibitors | - Contaminants: Ensure that all reagents and labware are free of contaminating substances that could inhibit the enzyme. - Test Compounds: If screening compounds, they may be potent inhibitors. Test a range of concentrations. |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration. |
Non-Linear Reaction Rates
Problem: The plot of fluorescence versus time is not linear.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | If the reaction proceeds too quickly, the substrate will be consumed, leading to a decrease in the reaction rate. Reduce the enzyme concentration or the incubation time to measure the initial linear velocity. |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the duration of the measurement. Reduce the incubation time or re-optimize the buffer conditions (e.g., pH, additives). |
| Product Inhibition | The product of the reaction (cleaved peptide or AMC) may be inhibiting the enzyme. Measure the initial velocity of the reaction where the product concentration is low. |
| Photobleaching | Continuous exposure to the excitation light can cause the AMC fluorophore to lose its fluorescence. Minimize the exposure time by taking intermittent readings rather than continuous ones. |
Experimental Protocols
General Protocol for this compound Assay
This protocol provides a general framework. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -80°C.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in assay buffer. The optimal concentration should be determined by titration.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO for generating a standard curve.
2. Assay Procedure (96-well plate format):
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in assay buffer in a 96-well plate.
-
A typical range would be from 0 to 25 µM.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
-
Set up Assay Wells:
-
Sample Wells: Add 50 µL of the enzyme solution (at 2X the final desired concentration) to the wells.
-
Negative Control (No Enzyme): Add 50 µL of assay buffer to the wells.
-
Positive Control (for inhibition assays): Add 50 µL of a known inhibitor at a specific concentration.
-
-
Initiate the Reaction:
-
Prepare a 2X working solution of the this compound substrate in assay buffer. The final concentration should be at the determined optimal level (e.g., Km value).
-
Add 50 µL of the 2X substrate solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals.
-
3. Data Analysis:
-
Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope, which will be used to convert relative fluorescence units (RFU) to moles of AMC.
-
Calculate Reaction Rates: For each kinetic trace, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Convert to Molar Rates: Convert the reaction rates from RFU/min to moles/min using the slope from the AMC standard curve.
-
Determine Enzyme Activity: Calculate the specific activity of the enzyme, typically expressed as µmol/min/mg of protein.
Visualizations
References
Validation & Comparative
Validating DPP-IV Inhibition: A Comparative Guide to Using Sitagliptin and Lys-Pro-AMC diTFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), a key therapeutic target in type 2 diabetes. We will focus on the use of the well-established inhibitor, sitagliptin (B1680988), as a positive control, and the fluorogenic substrate, Lys-Pro-AMC diTFA, for quantifying enzyme activity. This guide includes detailed experimental protocols, comparative data, and visual workflows to support your research and development efforts in this area.
Introduction to DPP-IV and its Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By inactivating incretins, DPP-IV effectively dampens the insulin response.
Inhibition of DPP-IV has emerged as a successful therapeutic strategy for managing type 2 diabetes.[3] DPP-IV inhibitors, such as sitagliptin, prevent the degradation of GLP-1 and GIP, thereby prolonging their activity, leading to enhanced insulin secretion and improved glycemic control.[1] Validating the efficacy of potential new DPP-IV inhibitors requires robust and reproducible in vitro assays.
The Role of Sitagliptin and this compound in Assay Validation
Sitagliptin , a potent and highly selective DPP-IV inhibitor, is widely used as a reference compound or positive control in DPP-IV inhibition assays.[4] Its well-characterized mechanism of action and inhibitory kinetics make it an ideal tool for validating assay performance and comparing the potency of novel inhibitory compounds. Sitagliptin is a competitive, reversible, and tight-binding inhibitor of DPP-IV.[5]
This compound is a fluorogenic substrate used to measure DPP-IV activity.[6][7][8] The dipeptide Lys-Pro is a substrate for DPP-IV. Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting fluorescence intensity is directly proportional to the DPP-IV activity. While Gly-Pro-AMC is also a commonly used substrate, Lys-Pro-AMC serves the same function in providing a quantifiable fluorescent signal upon enzymatic cleavage.[9][10][11]
Comparative Performance of DPP-IV Inhibitors
The following table summarizes the in vitro inhibitory activity of sitagliptin and other common DPP-IV inhibitors. This data is essential for comparing the potency of new chemical entities against established drugs.
| Inhibitor | IC50 (nM) for DPP-IV | Notes |
| Sitagliptin | 18 - 19 | Highly selective for DPP-IV.[4][12] |
| Vildagliptin | 62 | Another commonly used DPP-IV inhibitor.[12] |
| Saxagliptin | 50 | A potent DPP-IV inhibitor.[12] |
| Alogliptin | 24 | A selective DPP-IV inhibitor.[12] |
| Linagliptin | 1 | A highly potent DPP-IV inhibitor.[12] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and can vary depending on the specific assay conditions.
The following table presents data on the percentage of plasma DPP-IV inhibition observed in clinical studies with different DPP-IV inhibitors, providing an in vivo perspective on their efficacy.
| Treatment | Trough % DPP-IV Inhibition | Study Details |
| Sitagliptin (100 mg, once daily) | 91.7% | Measured after the final dose in a multi-day study.[13] |
| Vildagliptin (50 mg, twice daily) | 90.6% | Measured after the final dose in a multi-day study.[13] |
| Saxagliptin (5 mg, once daily) | 73.5% | Measured after the final dose in a multi-day study.[13] |
| Vildagliptin (50 mg, once daily) | 28.9% | Measured after the final dose in a multi-day study.[13] |
Experimental Protocols
This section provides a detailed protocol for a fluorometric DPP-IV inhibition assay using a 96-well plate format.
Materials and Reagents
-
Human recombinant DPP-IV enzyme
-
This compound (or Gly-Pro-AMC)
-
Sitagliptin phosphate (B84403) (as a positive control inhibitor)
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[9]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplates with clear bottoms
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[10][14]
Experimental Workflow
DPP-IV Inhibition Assay Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the DPP-IV Assay Buffer and allow it to reach room temperature.
-
Reconstitute the human recombinant DPP-IV enzyme in the assay buffer to the desired concentration. Keep the enzyme solution on ice.
-
Prepare a stock solution of this compound in DMSO and then dilute it to the final working concentration in the assay buffer.
-
Prepare a stock solution of sitagliptin in DMSO and perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, set up the following wells in triplicate:
-
Blank wells: Contain assay buffer only.
-
Control wells (100% activity): Contain assay buffer, DPP-IV enzyme, and the same volume of DMSO as the inhibitor wells.
-
Inhibitor wells: Contain assay buffer, DPP-IV enzyme, and the desired concentrations of sitagliptin or the test compounds.
-
-
-
Assay Protocol:
-
To each well (except the blank), add the appropriate volume of assay buffer.
-
Add the DPP-IV enzyme solution to the control and inhibitor wells.
-
Add the sitagliptin or test compound dilutions to the inhibitor wells. Add an equivalent volume of DMSO to the control wells.
-
Mix the contents of the plate gently and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells, including the blank wells.
-
Immediately start monitoring the fluorescence intensity using a microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[10][14] Take readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
DPP-IV Signaling Pathway in Glucose Homeostasis
The following diagram illustrates the central role of DPP-IV in the incretin pathway and how its inhibition by sitagliptin leads to improved glucose control.
DPP-IV Signaling Pathway and Sitagliptin's Mechanism of Action
Conclusion
The validation of DPP-IV inhibition is a critical step in the discovery and development of new antidiabetic drugs. The use of sitagliptin as a reference inhibitor and a fluorogenic substrate like this compound provides a robust and reliable method for assessing the potency and efficacy of novel compounds. This guide offers the necessary protocols, comparative data, and conceptual frameworks to assist researchers in conducting these essential assays. By following these guidelines, scientists can confidently evaluate new DPP-IV inhibitors and contribute to the advancement of diabetes therapeutics.
References
- 1. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. content.abcam.com [content.abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 12. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
A Researcher's Guide to the Cross-Reactivity of Lys-Pro-AMC with Serine Proteases
For researchers, scientists, and drug development professionals, selecting a specific and reliable enzymatic substrate is critical for accurate results. This guide provides an objective comparison of the fluorogenic substrate Lys-Pro-AMC diTFA, detailing its cross-reactivity profile with related serine proteases and offering supporting experimental data and protocols.
Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) is a fluorogenic substrate primarily designed to measure the activity of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in various physiological processes, including glucose metabolism, by cleaving N-terminal dipeptides from polypeptides, particularly where the penultimate residue is proline.[1][2] Upon cleavage of the amide bond between the dipeptide and the AMC group, the highly fluorescent 7-Amino-4-methylcoumarin is released, providing a measurable signal for enzyme activity.
However, the substrate's specificity is not absolute. Several other proline-specific serine proteases share structural and functional similarities with DPP-IV, leading to potential cross-reactivity. This guide examines the substrate's activity with its primary target and key off-target enzymes, providing data to help researchers design more specific and robust assays.
Quantitative Comparison: Cross-Reactivity Profile
While direct kinetic data for Lys-Pro-AMC across a full protease panel is limited, extensive data exists for the closely related substrate, Gly-Pro-AMC. Given the conserved proline at the P1 position, which is the primary recognition site for this enzyme family, the Gly-Pro-AMC data serves as a strong proxy for understanding the relative cross-reactivity profile. The following table summarizes the kinetic parameters of Gly-Pro-AMC with DPP-IV and other members of the S9 family of serine proteases.
Table 1: Cross-Reactivity Profile of Gly-Pro-AMC with Proline-Specific Serine Proteases
| Enzyme | Common Name(s) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Specificity Constant (Normalized to DPP-IV) |
|---|---|---|---|---|
| DPP-IV | CD26 | ~50 - 200 | ~1.2 x 10⁵ | 1.00 (Primary Target) |
| FAP | Seprase | ~150 | ~6.7 x 10³ | ~0.06 |
| DPP8 | - | ~300 | ~4.1 x 10² | ~0.003 |
| DPP9 | - | ~400 | ~3.8 x 10² | ~0.003 |
Note: Data is compiled from multiple sources and represents approximate values for the substrate Gly-Pro-AMC. Kinetic parameters can vary based on assay conditions. The substitution of Glycine for Lysine at the P2 position may influence absolute kinetic values but the relative specificity trend is expected to be similar.
As the data indicates, while DPP-IV is the preferred target, significant cleavage by Fibroblast Activation Protein (FAP) can occur. The specificity constant for FAP is only about 17-fold lower than for DPP-IV. In contrast, the substrate shows very poor reactivity with DPP8 and DPP9, with specificity constants over 300-fold lower than that of DPP-IV. This suggests that in systems where both DPP-IV and FAP are present, Lys-Pro-AMC or Gly-Pro-AMC may not be sufficiently selective.
Achieving Specificity: Alternative Substrates and Inhibitors
To distinguish the activity of these closely related proteases, researchers can employ more selective substrates or specific inhibitors. FAP, for instance, exhibits a unique endopeptidase activity that can be targeted with specific substrates, or its activity can be isolated by inhibiting other peptidases.[3]
Table 2: Comparison of Substrates and Inhibitors for Differentiating FAP and DPP-IV Activity
| Compound Type | Compound Name | Target Enzyme(s) | Application Notes |
|---|---|---|---|
| Substrate | Gly-Pro-AMC | DPP-IV, FAP, DPP8, DPP9 | Broadly reactive with the DPP-IV family; suitable for measuring total DPP-IV-like activity or for systems with a single dominant enzyme. |
| Substrate | Z-Gly-Pro-AMC | FAP, PREP | The N-terminal benzyloxycarbonyl (Z) group enhances specificity for FAP's endopeptidase activity over DPP-IV's exopeptidase activity.[3] |
| Inhibitor | Sitagliptin | DPP-IV (highly selective) | A potent and highly selective inhibitor used to confirm that observed activity is attributable to DPP-IV. |
| Inhibitor | UAMC1110 | FAP (highly selective) | A potent and selective FAP inhibitor used to isolate and measure FAP-specific activity in a mixed sample. |
| Inhibitor | 1G244 | DPP8/9 selective | Can be used to inhibit DPP8 and DPP9 activity, though their reactivity with Lys-Pro-AMC is already low. |
Experimental Methodologies
This section provides a detailed protocol for a standard serine protease activity assay using a fluorogenic AMC-based substrate like this compound.
Protocol: Fluorometric Serine Protease Activity Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5 - 8.0. The optimal pH may vary depending on the specific protease.
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
- Enzyme Solution: Dilute the purified protease (e.g., recombinant human DPP-IV) to the desired working concentration in assay buffer immediately before use. The final concentration will depend on the enzyme's specific activity and should be determined empirically.
- AMC Standard: Prepare a stock solution of 7-Amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM). Create a series of dilutions in assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to moles of product.
2. Assay Procedure:
- Set up the assay in a black, flat-bottom 96-well microplate to minimize background fluorescence.
- Add 50 µL of assay buffer to each well. For inhibitor controls, add the inhibitor to the desired final concentration.
- Prepare the substrate working solution by diluting the 10 mM stock into pre-warmed assay buffer. The final substrate concentration should ideally be at or below the Km value (e.g., 50-100 µM for DPP-IV).
- Add 25 µL of the substrate working solution to each well.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 25 µL of the enzyme solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity kinetically over 15-30 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-465 nm.
- Plot the fluorescence intensity (RFU) versus time.
- Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
- Use the AMC standard curve to convert the V₀ from RFU/min to µmol/min.
- Calculate the specific activity of the enzyme (µmol/min/mg of protein).
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.
The primary biological role of DPP-IV targeted by Lys-Pro-AMC is in glucose homeostasis through the inactivation of incretin (B1656795) hormones like GLP-1.
The fundamental principle of the assay relies on the enzymatic cleavage of the substrate to release a fluorescent reporter molecule.
References
A Head-to-Head Comparison: Lys-Pro-AMC diTFA versus Colorimetric Substrates for DPP-IV Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of Dipeptidyl Peptidase-IV (DPP-IV), the choice of substrate for activity assays is a critical determinant of experimental success. This guide provides an objective comparison of the fluorogenic substrate, Lys-Pro-AMC diTFA, and traditional colorimetric substrates, supported by experimental data and detailed protocols to inform your selection process.
The enzymatic activity of DPP-IV, a key therapeutic target in type 2 diabetes and a significant player in immunology, is most commonly measured through the cleavage of a synthetic substrate. This process releases a reporter molecule that is either fluorescent or colored. While both fluorogenic and colorimetric methods are widely used, they present distinct advantages and disadvantages in terms of sensitivity, kinetic properties, and suitability for high-throughput screening.
Performance at a Glance: Quantitative Comparison
The superior sensitivity of fluorogenic substrates like Lys-Pro-AMC is a primary advantage over their colorimetric counterparts.[1][2] Fluorometric assays have been reported to be approximately 10-fold more sensitive than colorimetric assays.[1] This heightened sensitivity allows for the detection of lower enzyme concentrations, making it ideal for studies with limited sample material.
| Parameter | This compound (Fluorogenic) | Colorimetric Substrates (e.g., Gly-Pro-pNA) |
| Detection Method | Fluorescence (Ex/Em: ~360/460 nm) | Absorbance (405 nm) |
| Sensitivity | High (Detects as low as 3 µU per well)[3][4] | Moderate |
| Michaelis Constant (Km) | Lower (e.g., 0.071 to 8.9 µM for Xaa-Pro-AMC with barley DPP IV)[5] | Higher (e.g., 0.5 mM for Gly-Pro-pNA) |
| Signal-to-Background Ratio | Generally higher | Generally lower |
| Suitability for HTS | Excellent | Good |
| Interference | Potential for fluorescence quenching/autofluorescence from compounds | Potential for interference from colored compounds |
Delving into the Chemistry: How They Work
The fundamental difference between these two classes of substrates lies in the reporter molecule released upon enzymatic cleavage by DPP-IV.
In the case of Lys-Pro-AMC, DPP-IV cleaves the bond between proline and 7-amino-4-methylcoumarin (B1665955) (AMC), releasing the highly fluorescent AMC molecule. For colorimetric substrates like Gly-Pro-p-nitroanilide (pNA), the enzyme liberates p-nitroaniline, which is a yellow-colored compound.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for performing DPP-IV activity assays using both fluorogenic and colorimetric substrates. It is recommended to optimize these protocols for your specific experimental conditions.
Fluorogenic DPP-IV Activity Assay using Lys-Pro-AMC
This protocol is adapted from various sources for the use of AMC-based substrates.[6][7]
Materials:
-
DPP-IV enzyme
-
This compound substrate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Further dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Prepare Enzyme Solution: Dilute the DPP-IV enzyme in cold Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 25 µL of the Lys-Pro-AMC working solution to each well.
-
For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per minute) for each well. Subtract the rate of the blank control from the sample rates.
Colorimetric DPP-IV Activity Assay using Gly-Pro-pNA
This protocol is a compilation based on common practices for pNA-based substrates.[8][9][10]
Materials:
-
DPP-IV enzyme
-
Gly-Pro-p-nitroanilide (pNA) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Substrate Solution: Dissolve Gly-Pro-pNA in the Assay Buffer to the desired working concentration (e.g., 1.6 mM).[9]
-
Prepare Enzyme Solution: Dilute the DPP-IV enzyme in cold Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
To initiate the reaction, add 50 µL of the pre-warmed Gly-Pro-pNA working solution to each well.
-
For a blank control, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement: Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using an absorbance microplate reader at 37°C.
-
Data Analysis: Calculate the rate of reaction (increase in absorbance per minute) for each well. Subtract the rate of the blank control from the sample rates.
DPP-IV in Cellular Signaling
DPP-IV is a transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological processes, most notably in glucose homeostasis through its inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).
Conclusion: Making the Right Choice
The selection between this compound and a colorimetric substrate for DPP-IV activity assays should be guided by the specific requirements of the experiment.
-
For high-sensitivity applications , such as screening for inhibitors, working with low enzyme concentrations, or using limited biological samples, the superior sensitivity and lower detection limit of This compound make it the preferred choice.
-
For routine enzyme activity measurements where high sensitivity is not the primary concern and cost is a factor, colorimetric substrates provide a reliable and more economical option.
By understanding the performance characteristics and methodological nuances of each substrate type, researchers can confidently select the most appropriate tool to advance their DPP-IV research.
References
- 1. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. apexbt.com [apexbt.com]
- 5. Purification and Characterization of Barley Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Dipeptidyl Peptidase IV [sigmaaldrich.com]
Correlation of Lys-Pro-AMC diTFA Assay with In-Cell Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lys-Pro-AMC diTFA assay, a fluorogenic method for measuring dipeptidyl peptidase (DPP) activity, and its correlation with in-cell enzyme activity. Understanding the relationship between in vitro biochemical assays and the cellular environment is critical for accurate data interpretation and successful drug development. This document outlines the principles of the this compound assay, compares it with alternative methods, and discusses the challenges and considerations for correlating its results with in-cell activity.
Introduction to the this compound Assay
The this compound (Lysyl-Prolyl-7-amino-4-methylcoumarin, ditrifluoroacetate salt) assay is a biochemical method used to measure the enzymatic activity of certain proteases. The substrate, Lys-Pro-AMC, consists of a dipeptide (Lys-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide bond between Proline and AMC is cleaved by a target enzyme, the AMC molecule is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.
This assay is commonly employed for the in vitro characterization of enzymes such as Dipeptidyl Peptidase IV (DPP4), a key target in the treatment of type 2 diabetes, and Dipeptidyl Peptidase II (DPP II). Its advantages include high sensitivity, simplicity, and suitability for high-throughput screening.
Comparison of In Vitro Assays for Dipeptidyl Peptidase Activity
Several methods are available for measuring dipeptidyl peptidase activity in vitro. The choice of assay often depends on the required sensitivity, throughput, and the nature of the biological sample. Below is a comparison of the this compound assay with common alternatives.
| Assay Type | Principle | Substrate Example(s) | Advantages | Disadvantages |
| Fluorogenic Assay | Enzymatic cleavage of a non-fluorescent substrate to release a fluorescent reporter. | Lys-Pro-AMC , Gly-Pro-AMC | High sensitivity, suitable for HTS, kinetic measurements. | Potential for interference from fluorescent compounds in the sample. |
| Luminogenic Assay | Enzymatic cleavage of a substrate to produce a substrate for luciferase, generating light. | Gly-Pro-aminoluciferin (DPPIV-Glo™) | Highest sensitivity, low background, wide dynamic range.[1][2] | Generally more expensive, may require specific instrumentation. |
| Colorimetric Assay | Enzymatic cleavage of a chromogenic substrate to produce a colored product. | Gly-Pro-pNA | Inexpensive, simple, uses standard absorbance readers. | Lower sensitivity compared to fluorogenic and luminogenic assays.[3] |
| LC-MS Based Assay | Direct measurement of substrate cleavage and product formation by liquid chromatography-mass spectrometry. | Gly-Pro-pNA, endogenous peptides | High specificity, can be used with complex mixtures and endogenous substrates.[4] | Lower throughput, requires specialized equipment and expertise. |
Correlation with In-Cell Activity: Bridging the Gap
While in vitro assays provide valuable information on enzyme kinetics and inhibitor potency, it is crucial to understand how these findings translate to a cellular context. In-cell assays measure enzyme activity within living cells, providing a more physiologically relevant assessment.
However, establishing a direct and quantitative correlation between in vitro assays like the this compound assay and in-cell activity can be challenging due to several factors:
-
Substrate Availability and Transport: The synthetic substrate must be able to cross the cell membrane to reach the target enzyme, which may be located intracellularly or on the cell surface.
-
Cellular Environment: The crowded intracellular environment, pH, ion concentrations, and the presence of endogenous inhibitors or activators can all influence enzyme activity.
-
Off-Target Effects: The substrate may be cleaved by other cellular proteases, leading to a false-positive signal. For instance, Lys-Pro-AMC is known to be a substrate for both DPP4 and DPP II.
Studies comparing in vitro and in-cell DPP4 inhibitor activity have highlighted that while a qualitative correlation often exists, the potency of inhibitors can differ significantly between the two systems.[5] This underscores the importance of validating in vitro findings with cell-based assays.
Experimental Protocols
In Vitro this compound Assay (for DPP4 activity in cell lysate)
Objective: To measure the activity of DPP4 in a cell lysate sample.
Materials:
-
Cell lysate containing DPP4
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Cell Lysate:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Include a "no enzyme" control well containing only assay buffer.
-
Add assay buffer to bring the total volume in each well to 90 µL.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of this compound in DMSO and dilute it in assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 10 µL of the diluted this compound substrate to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the "no enzyme" control.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
In-Cell Dipeptidyl Peptidase Activity Assay
Objective: To measure DPP activity in living cells.
Materials:
-
Adherent cells cultured in a 96-well black, clear-bottom microplate
-
Fluorogenic substrate (e.g., a cell-permeable version of Gly-Pro-AMC or a specifically designed in-cell probe)
-
Cell culture medium without phenol (B47542) red
-
PBS (Phosphate Buffered Saline)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well black, clear-bottom microplate and culture until they reach the desired confluency.
-
-
Assay Preparation:
-
Remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Add fresh, serum-free, and phenol red-free culture medium to each well.
-
-
Substrate Incubation:
-
Add the cell-permeable fluorogenic substrate to each well at a pre-determined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for a specific time (e.g., 30-60 minutes). This incubation time should be optimized to ensure a linear signal increase.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Alternatively, visualize and quantify the fluorescence at the single-cell level using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing cells without the substrate.
-
Normalize the fluorescence signal to cell number or protein content if significant variations exist between wells.
-
Data Presentation
Table 1: Comparison of Kinetic Parameters for DPP4 with Different Substrates
| Substrate | Enzyme Source | K_m_ (µM) | V_max_ (nmol/min) | Reference |
| Lys-Pro-AMC | Bovine Serum | 103 | Not specified | [6] |
| Gly-Pro-AMC | Porcine Serum | 4.578 | 90.84 | [7] |
| Gly-Pro-AMC | Bovine Serum | 38.4 | Not specified | [6] |
| Gly-Pro-pNA | Recombinant Human | 691.9 | Not specified | [4] |
Visualizations
Caption: Workflow for the in vitro this compound assay.
References
- 1. DPPIV-Glo™ Protease Assay [promega.sg]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dipeptidyl Peptidase Activity Assays: Reproducibility and Performance of Lys-Pro-AMC diTFA and Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of dipeptidyl peptidase (DPP) activity is critical. The Lys-Pro-AMC diTFA assay is a widely utilized fluorogenic method for this purpose. This guide provides an objective comparison of the this compound assay with alternative methods, supported by available performance data, to assist researchers in selecting the most appropriate assay for their specific laboratory setting and experimental needs. While direct inter-laboratory reproducibility studies for the this compound assay are not extensively published, a comparison of the underlying assay technologies provides valuable insights into their relative performance.
Comparative Performance of Dipeptidyl Peptidase Activity Assays
The selection of an appropriate assay for measuring dipeptidyl peptidase activity is often a trade-off between sensitivity, cost, and throughput. The following tables summarize the performance characteristics of three common assay types: fluorometric (represented by the this compound assay), colorimetric, and luminescent assays for dipeptidyl peptidase IV (DPPIV) activity.
| Parameter | Fluorometric Assay (e.g., this compound) | Colorimetric Assay (e.g., Gly-Pro-pNA) | Luminescent Assay |
| Principle | Enzymatic cleavage of a non-fluorescent substrate (Lys-Pro-AMC) to release a fluorescent product (AMC). | Enzymatic cleavage of a colorless substrate (Gly-Pro-pNA) to release a colored product (p-nitroaniline). | Enzymatic reaction is coupled to a luciferase-luciferin reaction that produces light. |
| Sensitivity | High. Approximately 10-fold higher than colorimetric assays.[1][2] | Moderate. | Very High. The most sensitive of the three methods.[1][2] |
| Precision | Good.[1][2] | Good.[1][2] | Good. |
| Linearity | Good.[1][2] | Good.[1][2] | Good. |
| Instrumentation | Fluorescence microplate reader. | Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.[3] | Luminometer. |
| Common Substrate | Lys-Pro-7-amido-4-methylcoumarin (AMC) diTFA. | Gly-Pro-p-nitroanilide (pNA).[2] | Gly-Pro-aminoluciferin.[2] |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility and accuracy of any enzymatic assay.
This compound Fluorometric Assay Protocol
This protocol outlines the general steps for measuring dipeptidyl peptidase activity using the this compound substrate.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Enzyme source (e.g., purified enzyme, cell lysate, or serum)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.
-
Prepare serial dilutions of the enzyme source in the assay buffer.
-
-
Assay Setup:
-
Add a specific volume of the enzyme dilution to each well of the 96-well plate.
-
Include a "no enzyme" control well containing only the assay buffer to measure background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time.
-
Alternative Assay Protocols
This method relies on the spectrophotometric detection of the yellow product p-nitroaniline.[3]
Materials:
-
Chromogenic substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay Buffer
-
Enzyme source
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pNA substrate in an appropriate solvent.
-
Prepare a working solution of the substrate in the assay buffer.
-
Prepare dilutions of the enzyme source.
-
-
Assay Setup:
-
Add the enzyme dilutions to the wells of the microplate.
-
Include a "no enzyme" control.
-
-
Reaction Initiation and Measurement:
-
Add the substrate working solution to start the reaction.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).[4]
-
This highly sensitive assay couples the peptidase activity to a light-producing reaction.
Materials:
-
Luminescent substrate (e.g., Gly-Pro-aminoluciferin)
-
Luciferase and luciferin (B1168401) detection reagent
-
Assay Buffer
-
Enzyme source
-
96-well white or opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the luminescent substrate and enzyme dilutions in the assay buffer.
-
-
Assay Setup:
-
Add the enzyme dilutions to the wells of the microplate.
-
Include appropriate controls.
-
-
Reaction and Measurement:
-
Add the luminescent substrate and incubate.
-
Add the luciferase detection reagent.
-
Immediately measure the luminescence using a luminometer.
-
Visualizing the Assay Principles and Workflows
To better understand the underlying mechanisms and experimental steps, the following diagrams are provided.
Caption: Enzymatic reaction of Lys-Pro-AMC cleavage.
Caption: Experimental workflow for the this compound assay.
Caption: Key characteristics of different assay types.
Conclusion and Recommendations
The choice of assay for measuring dipeptidyl peptidase activity depends on the specific requirements of the experiment.
-
The This compound fluorometric assay offers a good balance of high sensitivity and good precision, making it suitable for a wide range of applications, including inhibitor screening and kinetic studies.[1][2]
-
The colorimetric p-nitroanilide assay is a cost-effective and straightforward method, ideal for laboratories without access to a fluorescence reader and for applications where very high sensitivity is not a primary concern.[1][2]
-
The luminescent assay provides the highest sensitivity and is the method of choice when sample volumes are limited or when detecting very low levels of enzyme activity.[1][2]
To ensure reproducibility across different lab settings, it is imperative to adhere to standardized protocols, properly maintain and calibrate equipment, and use high-quality reagents. For any laboratory-developed test, a thorough in-house validation of accuracy, precision, and linearity is essential to guarantee reliable and comparable results.
References
Unveiling the Specificity of Lys-Pro-AMC diTFA for DPP-II: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable substrate is paramount for the accurate assessment of enzyme activity. This guide provides a comprehensive comparison of the fluorogenic substrate Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) diTFA for Dipeptidyl Peptidase II (DPP-II), detailing its specificity against other substrates and its cross-reactivity with other members of the dipeptidyl peptidase family.
Executive Summary
Lys-Pro-AMC is a widely utilized fluorogenic substrate for measuring DPP-II activity. Upon cleavage by DPP-II between the proline and AMC moieties, the highly fluorescent AMC is released, providing a sensitive measure of enzyme activity. While sensitive, the specificity of Lys-Pro-AMC is a critical consideration, as it is also known to be cleaved by other dipeptidyl peptidases, most notably Dipeptidyl Peptidase IV (DPP-IV)[1]. This guide presents a detailed analysis of the available kinetic data to objectively assess the suitability of Lys-Pro-AMC for specifically measuring DPP-II activity.
Data Presentation: A Comparative Analysis of Substrate Kinetics
To facilitate a clear comparison, the following tables summarize the kinetic parameters (Km, kcat, and kcat/Km) of various substrates with DPP-II and other relevant dipeptidyl peptidases.
Table 1: Kinetic Parameters of Various Substrates for Human Dipeptidyl Peptidase II (DPP-II)
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Lys-Pro-pNA | 5.5 | 18 ± 1 | 74 ± 1 | 4.1 x 10⁶ |
| 7.0 | 90 ± 5 | 11.2 ± 0.4 | 1.2 x 10⁵ | |
| Lys-Ala-pNA | 5.5 | 11 ± 1 | 4.4 ± 0.1 | 4.0 x 10⁵ |
| 7.0 | 46 ± 1 | 5.6 | 1.2 x 10⁵ | |
| Ala-Pro-pNA | 5.5 | 9 | 23.4 | 2.6 x 10⁶ |
| 7.0 | 95 | 6.99 | 7.4 x 10⁴ | |
| Lys-Pro-4Me2NA | 5.5 | 29 ± 1 | 0.46 ± 0.01 | 1.6 x 10⁴ |
| 7.0 | 400 ± 3 | 5.58 ± 0.03 | 1.4 x 10⁴ | |
| Lys-Ala-4Me2NA | 5.5 | 29 | 0.133 | 4.6 x 10³ |
| 7.0 | 950 | 1.97 | 2.1 x 10³ | |
| Ala-Pro-4Me2NA | 5.5 | 48 | 0.125 | 2.6 x 10³ |
| 7.0 | 950 | 0.83 | 8.7 x 10² |
Data extracted from De Meester et al., Biochemical Journal, 2005.[2]
Table 2: Kinetic Parameters of Lys-Pro-AMC with Dipeptidyl Peptidase 9 (DPP9)
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Lys-Pro-AMC | Recombinant DPP9 | 150 ± 22 | 2.6 ± 0.1 | 1.7 x 10⁴ |
Data from Geiss-Friedlander et al., Journal of Biological Chemistry, 2009.[3]
Experimental Protocols
Key Experiment: Fluorometric Assay for DPP-II Activity
This protocol outlines a standard method for determining DPP-II activity using a fluorogenic substrate like Lys-Pro-AMC.
Materials:
-
DPP-II enzyme (purified or recombinant)
-
Lys-Pro-AMC diTFA substrate
-
Assay Buffer: 50 mM MES, pH 5.5 (or other suitable acidic buffer)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~360-380 nm and emission at ~460 nm
-
AMC (7-amino-4-methylcoumarin) standard for calibration
Procedure:
-
Prepare a standard curve: A standard curve using known concentrations of free AMC is prepared to convert relative fluorescence units (RFU) to the amount of product formed.
-
Enzyme Preparation: The DPP-II enzyme is diluted to the desired concentration in the pre-warmed assay buffer.
-
Substrate Preparation: A stock solution of Lys-Pro-AMC is prepared in DMSO and then diluted to the desired final concentration in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition.
-
Assay Initiation: The reaction is initiated by adding the substrate solution to the enzyme solution in the microplate wells.
-
Kinetic Measurement: The increase in fluorescence is monitored over time using a fluorometric plate reader. The initial reaction rates (v₀) are determined from the linear portion of the progress curves.
-
Data Analysis: The initial rates are plotted against the substrate concentration. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Mandatory Visualizations
Enzymatic Reaction of DPP-II with Lys-Pro-AMC
Caption: DPP-II catalyzes the cleavage of Lys-Pro-AMC.
Experimental Workflow for DPP-II Activity Assay
Caption: Workflow for a fluorometric DPP-II activity assay.
Signaling Pathway Context: Potential Role of DPP-II
Caption: Potential role of DPP-II in peptide regulation.
Discussion and Recommendations
The presented data highlights that while Lys-Pro-AMC is a substrate for DPP-II, its utility for specific activity measurement requires careful consideration of potential cross-reactivity, particularly with DPP-IV.
-
Sensitivity vs. Selectivity: The chromogenic substrate Lys-Pro-pNA exhibits a high catalytic efficiency (kcat/Km) for DPP-II, suggesting it is a very sensitive substrate[2]. However, the fluorogenic analog, Lys-Pro-4Me2NA, shows a significantly lower catalytic efficiency[2]. While direct kinetic data for Lys-Pro-AMC with DPP-II is lacking, it is plausible that its sensitivity is also considerable. The key challenge remains its selectivity.
-
Cross-Reactivity with other DPPs: Lys-Pro-AMC is a known substrate for DPP-IV[1]. The kinetic parameters for Lys-Pro-AMC with DPP9 also indicate that it is a substrate for this enzyme, albeit with a lower catalytic efficiency compared to DPP-II's processing of Lys-Pro-pNA[2][3]. The lack of comprehensive kinetic data for Lys-Pro-AMC across the DPP family makes it difficult to definitively quantify its selectivity.
Recommendations for Researchers:
-
Empirical Validation: When using Lys-Pro-AMC to measure DPP-II activity, it is crucial to empirically validate its specificity in the experimental system. This can be achieved by using specific inhibitors for other DPPs, particularly DPP-IV, to confirm that the measured activity is predominantly from DPP-II.
-
Thorough Kinetic Analysis: When characterizing novel inhibitors or studying the enzymatic properties of DPP-II, a thorough kinetic analysis using multiple substrates is recommended to obtain a comprehensive understanding of the enzyme's behavior.
References
A Comparative Guide to Validating Novel DPP-IV Inhibitors Using the Lys-Pro-AMC DiTFA Assay
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a crucial serine protease in glucose homeostasis.[1][2] It inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are vital for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release.[3][4] By inhibiting DPP-IV, the half-life of these incretins is prolonged, leading to improved glycemic control. This mechanism has established DPP-IV inhibitors as a leading class of oral hypoglycemic agents for managing type 2 diabetes mellitus.[3][5]
This guide provides a comprehensive comparison of methodologies for validating novel DPP-IV inhibitors, with a primary focus on the robust and widely used Lys-Pro-AMC diTFA fluorometric assay. We present supporting experimental data for established inhibitors, detailed protocols, and visualizations to aid researchers in the drug discovery and development process.
DPP-IV: A Multifunctional Protein
DPP-IV's biological role extends beyond its enzymatic activity. As a transmembrane glycoprotein, it engages in numerous protein-protein interactions, influencing immune regulation, signal transduction, and cell migration.[6] Its non-enzymatic functions are mediated through interactions with molecules such as adenosine (B11128) deaminase (ADA), caveolin-1, and extracellular matrix components like collagen and fibronectin.[7][8] Understanding these multifaceted roles is critical when developing selective inhibitors.
Comparative Analysis of DPP-IV Inhibition Assays
The selection of an appropriate assay is fundamental for accurately determining inhibitor potency. The most common methods rely on colorimetric, fluorometric, or luminescent detection.
| Parameter | Fluorometric Assay (Lys-Pro-AMC) | Colorimetric Assay (Gly-Pro-pNA) | Luminescent Assay (DPPIV-Glo™) |
| Principle | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule (AMC). | Enzymatic cleavage of a chromogenic substrate releases a colored molecule (p-nitroanilide). | Enzymatic cleavage of a proluciferin substrate releases luciferin, which generates light via luciferase. |
| Substrate | Gly-Pro-Aminomethylcoumarin (AMC)[2][9] | Gly-Pro-p-nitroanilide (pNA)[4] | Gly-Pro-aminoluciferin[10] |
| Detection | Fluorescence (Ex: 350-380 nm / Em: 450-465 nm)[2][5][9] | Absorbance (405 nm)[4] | Luminescence (light emission) |
| Sensitivity | High (10-fold higher than colorimetric)[11][12] | Moderate | Very High (at least 20-fold higher than fluorometric)[10][11] |
| Advantages | Good sensitivity, widely used, reliable, suitable for HTS.[13] | Cost-effective, simple instrumentation. | Highest sensitivity, suitable for low enzyme concentrations.[12] |
| Disadvantages | Potential for compound interference (autofluorescence). | Lower sensitivity, may require higher enzyme/substrate concentrations. | Higher cost, potential for compound interference with luciferase. |
Experimental Protocols
Fluorometric DPP-IV Inhibition Assay using Lys-Pro-AMC
This kinetic fluorometric assay is a gold standard for screening DPP-IV inhibitors. It measures the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) from the substrate upon cleavage by DPP-IV.[14]
A. Materials and Reagents:
-
Human recombinant DPP-IV enzyme (e.g., from Cayman Chemical or Abcam)[2][9]
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA)[15]
-
Substrate: H-Gly-Pro-AMC (or Lys-Pro-AMC)
-
Positive Control Inhibitor: Sitagliptin[2]
-
Test Compounds (novel inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates (for fluorescence)
-
Fluorescence microplate reader
B. Experimental Procedure:
-
Reagent Preparation:
-
Prepare diluted Assay Buffer by mixing the concentrated buffer with HPLC-grade water.[2]
-
Thaw the DPP-IV enzyme on ice. Dilute it with the Assay Buffer to the desired working concentration. Keep the diluted enzyme on ice.[9]
-
Prepare the Substrate Solution by diluting the stock in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in Assay Buffer. The final solvent concentration should be consistent across all wells (e.g., 1% DMSO).[5]
-
-
Assay Plate Setup (per well):
-
100% Initial Activity (Control): 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL solvent.[2]
-
Inhibitor Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV + 10 µL of test compound/Sitagliptin (B1680988) dilution.[2]
-
Background Wells: 40 µL Assay Buffer + 10 µL solvent (no enzyme).[2]
-
-
Incubation:
-
Mix the plate gently and incubate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
C. Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each well from the linear portion of the kinetic curve (fluorescence units per minute).
-
Subtract the average V₀ of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
% Inhibition = [(V₀ of Control - V₀ of Inhibitor) / V₀ of Control] * 100[2]
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by fitting the data to a non-linear regression curve (log[inhibitor] vs. response).
Workflow for Inhibitor Validation
The process of validating a novel DPP-IV inhibitor follows a logical progression from initial screening to detailed characterization.
Performance Data of Established DPP-IV Inhibitors
When validating novel compounds, their potency (IC₅₀) should be compared against commercially available, well-characterized inhibitors. This provides a crucial benchmark for assessing their potential.
| Inhibitor | Chemical Class | IC₅₀ (nM) vs. Human DPP-IV * |
| Sitagliptin | β-amino acid derivative | 18 - 36.2[13][16] |
| Vildagliptin (B1682220) | Cyanopyrrolidine | ~34[15] |
| Saxagliptin | Cyanopyrrolidine | ~1.3[15] |
| Linagliptin | Xanthine-based | ~0.14[15] |
| Alogliptin | Pyrimidinedione | ~7[16] |
*IC₅₀ values are determined using in vitro enzymatic assays and can vary slightly based on specific assay conditions (e.g., substrate concentration, buffer composition).
This comparative data demonstrates the high potency of existing drugs, with IC₅₀ values spanning from the low nanomolar to sub-nanomolar range.[15] Novel inhibitors should ideally exhibit potency within a similar range to be considered for further development. The fluorometric Lys-Pro-AMC assay is a reliable and sensitive method for generating such comparative data, making it an indispensable tool in the discovery of next-generation therapies for type 2 diabetes.
References
- 1. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening and Validation: AI-Aided Discovery of Dipeptidyl Peptidase-4 Inhibitory Peptides from Hydrolyzed Rice Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. content.abcam.com [content.abcam.com]
- 10. promega.es [promega.es]
- 11. researchgate.net [researchgate.net]
- 12. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Lys-Pro-AMC diTFA Assay versus LC-MS Methods for Dipeptidyl Peptidase-4 (DPP4) Activity Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of dipeptidyl peptidase-4 (DPP4) activity is crucial for advancing research in diabetes, immunology, and oncology. This guide provides a comprehensive comparison of two prominent analytical techniques: the fluorogenic Lys-Pro-AMC diTFA assay and liquid chromatography-mass spectrometry (LC-MS) methods. We will delve into their respective principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate method for your research needs.
The this compound assay is a widely used, straightforward method for determining enzyme activity. It relies on the enzymatic cleavage of the Lys-Pro dipeptide from the fluorogenic substrate, 7-amino-4-methylcoumarin (B1665955) (AMC), leading to a measurable increase in fluorescence. In contrast, LC-MS is a powerful and highly specific technique that separates the enzymatic reaction products using liquid chromatography and subsequently detects and quantifies them based on their mass-to-charge ratio.
At a Glance: Key Performance Metrics
The choice between the this compound assay and LC-MS methods often depends on the specific requirements of the experiment, such as the need for high throughput, absolute specificity, or the analysis of complex biological matrices. The following table summarizes the key quantitative performance parameters for each method, based on data from analogous fluorometric assays and typical LC-MS/MS peptide quantification.
| Performance Parameter | This compound Assay (Fluorometric) | LC-MS/MS Method |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Chromatographic separation and mass-based detection |
| Limit of Detection (LOD) | As low as 3 µU per well[1] | Low pg/mL to low ng/mL range[2] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range for DPP4 concentration[3][4] | Low pg/mL to low ng/mL range[2] |
| Dynamic Range | 62.5 - 1,500 ng/mL of DPP4[5] | Typically 3-4 orders of magnitude[6] |
| Precision (CV%) | Intra-assay CV < 15%, Inter-assay CV < 15%[3][4][5] | Intra- and Inter-assay CV < 15%[6] |
| Accuracy (% Recovery) | Within ±15% of nominal values[5][6] | Typically 85-115%[6] |
| Specificity | Can be susceptible to interference from other proteases[7] | Highly specific, distinguishes between structurally similar molecules |
| Throughput | High (96- or 384-well plate format) | Lower, sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Instrumentation Cost | Lower (Fluorometric plate reader) | Higher (LC-MS/MS system) |
Visualizing the Methodologies
To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows.
Caption: A comparison of the experimental workflows for the this compound assay and a typical LC-MS method.
The this compound assay is often employed in the context of signaling pathways where DPP4 plays a regulatory role, such as in the incretin (B1656795) pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lys-Pro-AMC diTFA: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper disposal of Lys-Pro-AMC diTFA. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper disposal protocols are necessary to mitigate any potential risks and uphold best practices in laboratory waste management.
Key Safety and Chemical Data
For quick reference, the following table summarizes the essential safety and chemical information for this compound.
| Parameter | Value | Reference |
| Chemical Name | This compound | MedchemExpress |
| CAS Number | Not available | MedchemExpress |
| Molecular Formula | C25H30F6N4O8 | [1] |
| Molecular Weight | 628.52 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| First Aid Measures | In case of eye contact, flush with water. In case of skin contact, rinse with water. If inhaled, move to fresh air. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to be straightforward and directly applicable to a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Inactivation of Solutions (Recommended for Liquid Waste):
-
For aqueous solutions of this compound, consider inactivation prior to disposal, especially if the solution is of a high concentration. While the compound itself is not hazardous, this step minimizes the potential for unforeseen environmental interactions.
-
A common method for inactivating similar peptide-based reagents is to treat the solution with a 10% bleach solution and let it sit for at least 30 minutes before disposal down the drain with copious amounts of water. However, always consult with your local EHS for approval of this method.
4. Solid Waste Disposal:
-
Collect all solid this compound waste in the designated container.
-
Ensure the container is securely sealed.
5. Final Disposal:
-
Dispose of the sealed waste container through your institution's chemical waste disposal program.
-
Clearly label the container with the full chemical name: "this compound".
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a suitable laboratory disinfectant or cleaning agent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize consulting your institution's specific EHS guidelines for chemical waste management.
References
Essential Safety and Logistics for Handling Lys-Pro-AMC diTFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lys-Pro-AMC diTFA, a fluorogenic substrate used in enzyme activity assays.[1][2][3] Adherence to these procedures is critical for both personal safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, which contains trifluoroacetic acid (TFA) salts, a comprehensive approach to personal protection is necessary due to the corrosive nature of TFA.[4][5] The following PPE is required:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side Protection | Must meet ANSI Z-87.1 standards. A face shield may be required for handling larger quantities.[6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for low-volume applications. For higher volumes, heavy-duty gloves such as butyl rubber or Viton are recommended.[4] Double gloving is advised.[5] |
| Body Protection | Laboratory Coat | Must be properly sized and fully buttoned. A chemical-resistant apron may be necessary for handling larger volumes.[4] |
| Footwear | Closed-Toed Shoes | Required at all times in the laboratory area. |
| Respiratory Protection | Fume Hood | All work with TFA and its salts should be conducted in a properly functioning chemical fume hood.[4][5][6] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to use is crucial to maintain the stability of the compound and ensure safety. This compound is light-sensitive and should be stored accordingly.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[6][7]
-
The recommended storage condition is typically at -20°C or -80°C for long-term stability, protected from light.[2]
2. Preparation of Stock and Working Solutions:
-
All handling of the solid compound and preparation of solutions must be performed in a chemical fume hood.[4][5][6]
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Use appropriate tools, such as a spatula and weighing paper, to handle the solid. Avoid creating dust.
-
When dissolving the compound, add the solvent to the solid slowly. If diluting an acid, always add acid to water, not the other way around.[5]
-
Consult the product's data sheet for recommended solvents.
3. Use in Assays:
-
When performing enzyme assays, handle all solutions containing this compound with care.
-
Use calibrated pipettes for accurate measurements and to avoid spills.
-
If using multi-well plates, ensure they are handled securely to prevent spills.
4. Spill and Emergency Procedures:
-
Minor Spill (<500 mL) within a fume hood:
-
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and any waste containing it is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[4]
2. Liquid Waste Treatment (General Guidance):
-
The waste generated from assays is a mixture of the fluorescent substrate, enzymes, and buffers.[10]
-
Enzymes can often be inactivated by methods such as heat (autoclaving) or chemical denaturation (adjusting the pH).[10]
-
For waste containing TFA, neutralization with a weak base may be required before disposal, but this should only be done by trained personnel following a specific protocol. Always consult your institution's EHS for guidance.[11]
3. Final Disposal:
-
Trifluoroacetic acid waste should not be poured down the drain.[4]
-
Arrange for the collection and disposal of hazardous waste through your institution's licensed hazardous waste management service.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. amherst.edu [amherst.edu]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
- 9. sdfine.com [sdfine.com]
- 10. benchchem.com [benchchem.com]
- 11. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
